molecular formula C9H7BrN2O B1453298 2-Acetyl-5-bromo-2H-indazole CAS No. 1195623-05-2

2-Acetyl-5-bromo-2H-indazole

Cat. No.: B1453298
CAS No.: 1195623-05-2
M. Wt: 239.07 g/mol
InChI Key: RYKJIXYJUGUSAX-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromo-2H-indazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetyl-5-bromo-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetyl-5-bromo-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromoindazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKJIXYJUGUSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292131
Record name 1-(5-Bromo-2H-indazol-2-yl)ethanone
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Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1195623-05-2
Record name 1-(5-Bromo-2H-indazol-2-yl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2H-indazol-2-yl)ethanone
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Record name 2-Acetyl-5-bromo-2H-indazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Acetyl-5-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Acetyl-5-bromo-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the formation of the 5-bromo-1H-indazole scaffold, followed by a critical N-acetylation step. This guide delves into the mechanistic underpinnings of each reaction, offers detailed experimental protocols, and addresses the crucial aspect of regioselectivity in the N-acetylation of the indazole ring. The information is curated to provide researchers with the necessary insights for the successful synthesis and characterization of the target molecule.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The unique structural and electronic properties of the indazole nucleus allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The targeted synthesis of specifically substituted indazoles, such as 2-Acetyl-5-bromo-2H-indazole, is therefore of significant interest for the development of novel therapeutic agents. This guide focuses on a practical and reproducible synthetic route to this specific derivative.

Proposed Synthetic Pathway

The synthesis of 2-Acetyl-5-bromo-2H-indazole is most effectively approached through a two-step sequence:

  • Step 1: Synthesis of 5-bromo-1H-indazole from a commercially available precursor, 4-bromo-2-methylaniline.

  • Step 2: N-acetylation of 5-bromo-1H-indazole to yield the target compound, 2-Acetyl-5-bromo-2H-indazole. A key challenge in this step is controlling the regioselectivity of the acetylation to favor the N2 position.

Synthesis_Pathway 4-bromo-2-methylaniline 4-bromo-2-methylaniline 5-bromo-1H-indazole 5-bromo-1H-indazole 4-bromo-2-methylaniline->5-bromo-1H-indazole Step 1: Indazole Formation 2-Acetyl-5-bromo-2H-indazole 2-Acetyl-5-bromo-2H-indazole 5-bromo-1H-indazole->2-Acetyl-5-bromo-2H-indazole Step 2: N-Acetylation

Figure 1: Proposed two-step synthesis pathway for 2-Acetyl-5-bromo-2H-indazole.

Step 1: Synthesis of 5-bromo-1H-indazole

The initial step involves the construction of the indazole ring system from 4-bromo-2-methylaniline. This transformation is a well-established method that proceeds via an in-situ diazotization followed by cyclization.

Reaction Mechanism

The reaction commences with the acetylation of the amino group of 4-bromo-2-methylaniline using acetic anhydride. The resulting acetamide then undergoes nitrosation with an in-situ generated nitrosating agent (from isoamyl nitrite), forming an N-nitroso intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the aromatic ring onto the nitroso group, leads to the formation of the indazole ring after dehydration and deacetylation under acidic conditions.

Indazole_Formation_Mechanism cluster_0 Mechanism of Indazole Formation 4-bromo-2-methylaniline 4-bromo-2-methylaniline N-acetyl-4-bromo-2-methylaniline N-acetyl-4-bromo-2-methylaniline 4-bromo-2-methylaniline->N-acetyl-4-bromo-2-methylaniline Acetylation N-nitroso intermediate N-nitroso intermediate N-acetyl-4-bromo-2-methylaniline->N-nitroso intermediate Nitrosation Cyclized Intermediate Cyclized Intermediate N-nitroso intermediate->Cyclized Intermediate Intramolecular Cyclization 5-bromo-1H-indazole 5-bromo-1H-indazole Cyclized Intermediate->5-bromo-1H-indazole Dehydration & Deacetylation

Figure 2: Simplified mechanism for the formation of 5-bromo-1H-indazole.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of 5-bromoindazole.[2]

Materials:

  • 4-bromo-2-methylaniline

  • Chloroform

  • Acetic anhydride

  • Potassium acetate

  • Isoamyl nitrite

  • Concentrated hydrochloric acid

  • 50% Sodium hydroxide solution

  • Ethyl acetate

  • Heptane

  • Magnesium sulfate

  • Silica gel

Procedure:

  • To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.[2]

  • Stir the solution for 50 minutes, then add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L).[2]

  • Reflux the solution at 68°C for 20 hours.[2]

  • Cool the reaction to 25°C and remove the volatiles under reduced pressure.[2]

  • Add water (225 mL) in portions and distill the azeotrope.[2]

  • Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).[2]

  • Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.[2]

  • Cool the solution to 20°C and adjust the pH to 11 by adding 50% sodium hydroxide solution at a temperature below 37°C.[2]

  • Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through celite.[2]

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).[2]

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.[2]

  • Filter through a silica gel pad with ethyl acetate and concentrate the eluant by rotary evaporation, adding heptane to precipitate the solid product.[2]

  • Slurry the solids with heptane, filter, and dry under vacuum at 45°C to yield 5-bromoindazole.[2]

Expected Yield: Approximately 94%.[2]

Step 2: N-Acetylation of 5-bromo-1H-indazole

This step involves the introduction of an acetyl group onto one of the nitrogen atoms of the indazole ring. The primary challenge is to achieve regioselective acetylation at the N2 position to obtain the desired 2H-indazole isomer.

The Challenge of Regioselectivity

The N-alkylation and N-acylation of indazoles can result in a mixture of N1 and N2 substituted products.[3][4] The thermodynamically more stable product is generally the N1 isomer, while the N2 isomer is often the kinetically favored product.[5][6] The regiochemical outcome is influenced by several factors, including the reaction conditions (base, solvent, temperature) and the nature of the electrophile.[7]

For the synthesis of 2-Acetyl-5-bromo-2H-indazole, conditions that favor kinetic control are desirable.

Mechanistic Considerations for N-Acetylation

The N-acetylation of 5-bromo-1H-indazole with acetic anhydride likely proceeds through a nucleophilic attack of one of the nitrogen atoms on the carbonyl carbon of the anhydride. The use of a base can deprotonate the indazole, forming an indazolide anion, which is a more potent nucleophile. The regioselectivity will then be determined by the relative nucleophilicity of the N1 and N2 anions and steric hindrance.

N_Acetylation_Mechanism cluster_1 N-Acetylation Pathways 5-bromo-1H-indazole 5-bromo-1H-indazole Indazolide Anion Indazolide Anion 5-bromo-1H-indazole->Indazolide Anion Deprotonation (Base) N1-acetylated product N1-acetylated product Indazolide Anion->N1-acetylated product Nucleophilic Attack (N1) 2-Acetyl-5-bromo-2H-indazole 2-Acetyl-5-bromo-2H-indazole Indazolide Anion->2-Acetyl-5-bromo-2H-indazole Nucleophilic Attack (N2)

Figure 3: Competing pathways in the N-acetylation of 5-bromo-1H-indazole.

Experimental Protocol for N-Acetylation

Materials:

  • 5-bromo-1H-indazole

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (or another suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-bromo-1H-indazole in a suitable anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: The crude product, which may be a mixture of N1 and N2 isomers, should be purified by column chromatography on silica gel. The separation of N1 and N2 isomers of substituted indazoles by flash column chromatography has been reported to be achievable.[3]

Characterization of 2-Acetyl-5-bromo-2H-indazole

Confirmation of the structure and purity of the final product is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a powerful tool to distinguish between N1 and N2 isomers. For 2-Acetyl-5-bromo-2H-indazole, one would expect to see characteristic signals for the aromatic protons and a singlet for the acetyl methyl group. The chemical shifts of the indazole ring protons will be indicative of the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl group of the acetyl moiety.

  • Melting Point: A sharp melting point is indicative of a pure compound.

While specific spectral data for 2-Acetyl-5-bromo-2H-indazole is not provided in the search results, the CAS number is 1195623-05-2, and it is listed as a solid.

Quantitative Data Summary

StepReactantProductReagentsSolventConditionsYieldReference
14-bromo-2-methylaniline5-bromo-1H-indazoleAcetic anhydride, Potassium acetate, Isoamyl nitrite, HCl, NaOHChloroform, Water, Ethyl acetate, HeptaneReflux at 68°C, then workup~94%[2]
25-bromo-1H-indazole2-Acetyl-5-bromo-2H-indazoleAcetic anhydride, Pyridine (or other base)Dichloromethane (or other aprotic solvent)0°C to room temperatureVariable (requires optimization and purification)General Procedure

Conclusion

The synthesis of 2-Acetyl-5-bromo-2H-indazole is a feasible process for a moderately skilled synthetic chemist. The key steps involve the robust formation of the 5-bromo-1H-indazole precursor followed by a regioselective N-acetylation. While the N-acetylation may produce a mixture of isomers, established chromatographic techniques can be employed for the isolation of the desired 2-acetylated product. The experimental protocols and mechanistic insights provided in this guide serve as a solid foundation for researchers to successfully synthesize and characterize this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. The Royal Society of Chemistry. [Link]

  • Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. ACS Publications. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

A Technical Guide to Determining the Aqueous Solubility of 2-Acetyl-5-bromo-2H-indazole for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous solubility of novel compounds, using the exemplar molecule 2-Acetyl-5-bromo-2H-indazole. While specific solubility data for this compound is not extensively available in public literature, this document outlines the principles and a detailed, validated experimental protocol for its determination. The focus is on the gold-standard equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, a methodology aligned with international regulatory expectations.[4][5][6]

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a new chemical entity (NCE) from a laboratory bench to a clinical candidate is fraught with challenges, with poor biopharmaceutical properties being a leading cause of attrition.[7] Among these properties, aqueous solubility is a cornerstone for oral drug development. A drug must dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation and exert its pharmacological effect.[3] Insufficient solubility can lead to low and erratic bioavailability, hindering the establishment of a clear dose-response relationship and posing significant hurdles for formulation development.[2][7]

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[8][9][10] As such, a thorough characterization of the physicochemical properties of novel indazole derivatives, such as 2-Acetyl-5-bromo-2H-indazole, is paramount. This guide provides the scientific rationale and a practical, step-by-step approach to reliably measure its aqueous solubility.

Theoretical Framework: Understanding Solubility

Solubility is defined as the maximum concentration of a substance (the solute) that can be dissolved in a solvent to form a stable, homogenous solution at a specific temperature and pressure.[11] For pharmaceutical applications, we are primarily concerned with two types of aqueous solubility measurements:

  • Kinetic Solubility: This high-throughput screening method provides a rapid assessment of solubility. It typically involves dissolving the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into an aqueous buffer.[12][13] While useful for early-stage discovery, kinetic solubility can sometimes overestimate the true solubility due to the formation of supersaturated solutions.[4]

  • Thermodynamic (Equilibrium) Solubility: This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.[14] It is considered the most reliable and relevant measure for biopharmaceutical classification and formulation development.[4][15] The shake-flask method is the most widely accepted technique for determining thermodynamic solubility.[4][5]

Several factors can influence the solubility of a compound, including its molecular structure, crystal form, particle size, as well as the temperature, pH, and ionic strength of the solvent.[11][16][17][18]

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a robust and widely recognized technique for determining the equilibrium solubility of a compound.[4][5][15] The principle is straightforward: an excess amount of the solid compound is agitated in a specific solvent system for a sufficient period to allow the solution to reach equilibrium with the undissolved solid. The concentration of the dissolved compound in the supernatant is then measured.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to provide a true measure of thermodynamic solubility. This is crucial for making informed decisions in drug development, such as for the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[19][20][21][22]

Self-Validating System

The protocol described below incorporates several checks to ensure the integrity of the results:

  • Visual Confirmation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.[15]

  • Equilibrium Confirmation: Sampling at multiple time points (e.g., 24 and 48 hours) and demonstrating consistent concentration values confirms that equilibrium has been reached.[4]

  • pH Measurement: The pH of the solution is measured before and after the experiment to ensure it remains constant, as pH can significantly impact the solubility of ionizable compounds.[2][4]

Detailed Experimental Protocol

This protocol outlines the determination of the aqueous solubility of 2-Acetyl-5-bromo-2H-indazole in various aqueous buffers at a physiologically relevant temperature.

Materials and Reagents
  • 2-Acetyl-5-bromo-2H-indazole (solid, purity >98%)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 4.5

  • Hydrochloric acid buffer, pH 1.2

  • HPLC-grade water, acetonitrile, and methanol[6]

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • 2 mL glass vials with screw caps

  • 0.22 µm syringe filters (e.g., PVDF or PTFE)

  • HPLC system with a UV detector[23][24][25]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure
  • Preparation of Solutions: Prepare the aqueous buffers (pH 1.2, 4.5, and 7.4) according to standard laboratory procedures. These pH values are chosen to represent the conditions in the stomach and small intestine, as recommended by ICH guidelines.[19][20][21]

  • Sample Preparation:

    • Add an excess amount of 2-Acetyl-5-bromo-2H-indazole (e.g., 2-5 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[4]

    • Add a known volume (e.g., 1 mL) of the desired aqueous buffer to the vial.

    • Prepare each condition in triplicate to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials and place them in a shaker or incubator set to 37 ± 1°C.[20][21][22]

    • Agitate the samples at a constant speed for at least 24 hours. A longer incubation time (e.g., 48 or 72 hours) may be necessary for some compounds to reach equilibrium.[26][27]

  • Sampling and Processing:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles that could interfere with the analysis.[27]

    • Dilute the filtered sample with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of 2-Acetyl-5-bromo-2H-indazole of known concentrations.

    • Analyze the standard solutions and the prepared samples by HPLC with UV detection.[24][28] The wavelength for detection should be set to the λmax of the compound to ensure maximum sensitivity.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Data Calculation and Reporting:

    • Determine the concentration of 2-Acetyl-5-bromo-2H-indazole in the diluted samples using the linear regression equation from the calibration curve.

    • Calculate the original concentration in the undiluted supernatant by applying the dilution factor.

    • The average concentration from the triplicate samples is reported as the solubility of the compound under the specific conditions.

Data Presentation

The solubility data for 2-Acetyl-5-bromo-2H-indazole should be presented in a clear and concise table.

pH of Aqueous BufferTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.237[Insert Value][Insert Value]
4.537[Insert Value][InsertValue]
7.437[Insert Value][Insert Value]

Conclusion

Determining the aqueous solubility of a new chemical entity like 2-Acetyl-5-bromo-2H-indazole is a fundamental step in the drug discovery and development process. The thermodynamic shake-flask method, as detailed in this guide, provides a reliable and scientifically sound approach to obtaining this critical data. By understanding the principles of solubility and adhering to a robust experimental protocol, researchers can generate high-quality data that will guide lead optimization, inform formulation strategies, and ultimately contribute to the successful development of new medicines.

References

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Retrieved from [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Retrieved from [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note - PMC. (2014, October 27). Retrieved from [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. Retrieved from [Link]

  • Thermodynamic Solubility Assay - Evotec. Retrieved from [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]

  • In vitro solubility assays in drug discovery - PubMed. Retrieved from [Link]

  • Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy - Biomedical and Pharmacology Journal. (2021, October 14). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021, July 5). Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC. (2012, June 27). Retrieved from [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - European Medicines Agency (EMA). (2020, February 10). Retrieved from [Link]

  • Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma - MDPI. Retrieved from [Link]

  • Solubility & Dissolution - PharmDecks. Retrieved from [Link]

  • Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. Retrieved from [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX. Retrieved from [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (2023, March 13). Retrieved from [Link]

  • M9 Biopharmaceutics Classification System- Based Biowaivers - FDA. Retrieved from [Link]

  • Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi - Impactfactor. (2025, September 25). Retrieved from [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Retrieved from [Link]

  • Annex 4 - World Health Organization (WHO). Retrieved from [Link]

  • Factors that Affect the Solubility of Drugs - Pharmaguideline. Retrieved from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of 2-Acetyl-5-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole nucleus is a privileged heterocyclic scaffold renowned for its presence in a multitude of biologically active compounds, demonstrating a wide therapeutic spectrum that includes anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] This guide presents a comprehensive, multi-tiered strategy for the preliminary biological evaluation of a novel derivative, 2-Acetyl-5-bromo-2H-indazole. As a Senior Application Scientist, this document moves beyond mere procedural recitation to instill a deep, causality-driven understanding of the experimental choices, data interpretation, and logical progression from initial screening to hit identification. Each protocol is designed as a self-validating system, incorporating appropriate controls to ensure data integrity. The methodologies detailed herein—cytotoxicity, anti-inflammatory, antimicrobial, and antioxidant assays—form the foundational screening cascade for characterizing the therapeutic potential of this promising molecule.

Introduction: The Rationale for Screening

The Indazole Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Indazole and its derivatives are of immense interest in drug discovery.[4] Their bicyclic structure, composed of fused benzene and pyrazole rings, offers a unique three-dimensional arrangement for interacting with biological targets. Several FDA-approved drugs, such as the anticancer agents Pazopanib and Niraparib, and the anti-inflammatory drug Benzydamine, feature the indazole core, underscoring its clinical significance.[4][5] The broad bioactivity of this class of compounds provides a strong rationale for investigating novel, unexplored derivatives.[1][6]

2-Acetyl-5-bromo-2H-indazole: A Candidate for Multi-Faceted Bioactivity

The subject of this guide, 2-Acetyl-5-bromo-2H-indazole, incorporates several features that suggest a high potential for bioactivity. The bromine atom at the 5-position can modulate the compound's lipophilicity and electronic properties, potentially enhancing binding affinity to target proteins. The acetyl group at the 2-position of the indazole ring is a critical modification; its introduction may reduce the activity compared to other substitutions in some contexts but is a key structural element to investigate.[7] This unique combination of substituents warrants a systematic and broad-based preliminary screening to uncover its therapeutic promise.

Strategic Approach to Preliminary Screening

The screening strategy outlined below is designed as a logical funnel, beginning with broad cytotoxicity screening and progressing to more specific assays based on the well-documented activities of the indazole family. This tiered approach ensures efficient use of resources by prioritizing the most promising therapeutic avenues for further investigation.

cluster_0 Screening Cascade for 2-Acetyl-5-bromo-2H-indazole Compound Test Compound: 2-Acetyl-5-bromo-2H-indazole Tier1 Tier 1: Anticancer (Cytotoxicity Assay) Compound->Tier1 Parallel Screening Tier2 Tier 2: Anti-inflammatory (COX-2 Inhibition Assay) Compound->Tier2 Parallel Screening Tier3 Tier 3: Antimicrobial (MIC Determination) Compound->Tier3 Parallel Screening Tier4 Tier 4: Antioxidant (DPPH Assay) Compound->Tier4 Parallel Screening Decision Data Synthesis & Hit Identification Tier1->Decision Tier2->Decision Tier3->Decision Tier4->Decision

Caption: Overall strategic workflow for the preliminary biological screening.

Tier 1 Screening: Antiproliferative and Cytotoxic Activity

Mechanistic Rationale: Targeting Cancer Cell Viability

Numerous indazole derivatives have been developed as potent anticancer agents, often functioning as inhibitors of protein kinases that are crucial for tumor growth and survival.[3][8][9] Therefore, the primary and most critical screening step is to assess the compound's general cytotoxicity against relevant human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for this initial evaluation.[10][11] It is a colorimetric assay that measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a reliable proxy for cell viability.[12] A dose-dependent reduction in cell viability is a strong indicator of potential anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against selected cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - embryonic kidney) for selectivity assessment.

  • MTT solution (5 mg/mL in sterile PBS).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom plates.

  • Doxorubicin (Positive Control).

  • Test Compound Stock Solution (e.g., 10 mM in DMSO).

Step-by-Step Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and the positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.[11]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (Viability % vs. Log Concentration) to determine the IC₅₀ value.

Data Interpretation and Presentation

The primary endpoint is the IC₅₀ value. A lower IC₅₀ indicates higher potency. A compound with an IC₅₀ value under 10 µM is generally considered a promising hit for further development. The Selectivity Index (SI), calculated as (IC₅₀ on non-cancerous cells / IC₅₀ on cancer cells), is crucial; an SI > 2 suggests a degree of cancer cell-specific toxicity.[15]

Table 1: Example Cytotoxicity Data for 2-Acetyl-5-bromo-2H-indazole

Cell Line Compound IC₅₀ (µM) ± SD Selectivity Index (SI)
A549 (Lung Cancer) Test Compound 8.4 ± 0.7 4.5
Doxorubicin 0.6 ± 0.1 5.0
MCF-7 (Breast Cancer) Test Compound 12.1 ± 1.1 3.1
Doxorubicin 0.9 ± 0.2 3.3
HEK293 (Normal) Test Compound 37.8 ± 2.5 -

| | Doxorubicin | 3.0 ± 0.4 | - |

Tier 2 Screening: Anti-inflammatory Potential

Mechanistic Rationale: Inhibition of Cyclooxygenase-2 (COX-2)

Inflammation is a key pathological process in many diseases. Indazole derivatives have shown significant anti-inflammatory activity, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[16][17] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for producing pro-inflammatory prostaglandins.[18] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic goal to reduce side effects. A fluorometric or ELISA-based in vitro assay provides a direct and high-throughput method to assess the compound's ability to inhibit COX-2 activity.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

Objective: To determine the IC₅₀ of the test compound for the inhibition of human recombinant COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorescent probe is then used to detect PGG2, where the fluorescence intensity is proportional to COX-2 activity.[19] An inhibitor will reduce the fluorescent signal.

Materials:

  • Human Recombinant COX-2 Enzyme.

  • COX Assay Buffer.

  • Arachidonic Acid (Substrate).

  • Fluorometric Probe.

  • Celecoxib (Selective COX-2 Inhibitor Positive Control).

  • 96-well black opaque plates.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol (e.g., Sigma-Aldrich, Cayman Chemical).[18][20]

  • Reaction Setup: To each well, add COX Assay Buffer, the fluorescent probe, and the COX-2 enzyme.

  • Inhibitor Addition: Add various concentrations of the test compound or Celecoxib. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, Arachidonic Acid, to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 15-20 minutes.

  • Calculation: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration. Calculate the percent inhibition relative to the 100% activity control and plot against inhibitor concentration to determine the IC₅₀.

Data Interpretation and Presentation

A potent COX-2 inhibitor will have a low IC₅₀ value. This result would position the compound as a lead for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Example COX-2 Inhibition Data

Compound IC₅₀ (µM) ± SD
Test Compound 5.2 ± 0.5

| Celecoxib (Control) | 0.04 ± 0.01 |

cluster_1 COX-2 Inhibition Assay Workflow Start Add Buffer, Probe, & COX-2 Enzyme to Plate AddInhibitor Add Test Compound (Serial Dilutions) Start->AddInhibitor PreIncubate Pre-incubate at 37°C AddInhibitor->PreIncubate AddSubstrate Initiate with Arachidonic Acid PreIncubate->AddSubstrate Measure Measure Fluorescence (Kinetic Read) AddSubstrate->Measure Calculate Calculate % Inhibition & Determine IC₅₀ Measure->Calculate

Caption: Step-by-step workflow for the in vitro COX-2 inhibition assay.

Tier 3 Screening: Antimicrobial Efficacy

Rationale: Addressing Microbial Resistance with Novel Scaffolds

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. The indazole scaffold has been identified in compounds with significant antibacterial and antifungal properties.[21][22][23] A preliminary screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a fungal species, is a crucial step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[24][25]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the MIC of the test compound against a panel of pathogenic microbes.

Materials:

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

  • Fungal Strain: Candida albicans.

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

  • Sterile 96-well U-bottom plates.

  • Ampicillin (Antibacterial Control), Fluconazole (Antifungal Control).

  • Bacterial/Fungal inoculum standardized to ~5 x 10⁵ CFU/mL.

Step-by-Step Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column. Perform a 2-fold serial dilution across the plate by transferring 50 µL from one column to the next.

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final target inoculum density.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.

  • Controls: Include a positive control (microbes + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[26]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[27]

Data Interpretation and Presentation

MIC values are reported in µg/mL or µM. Lower MIC values indicate greater antimicrobial potency. These results can guide further studies, such as determining whether the compound is bactericidal or bacteriostatic.

Table 3: Example Antimicrobial MIC Data

Organism Compound MIC (µg/mL)
S. aureus Test Compound 16
Ampicillin 4
E. coli Test Compound 64
Ampicillin 8
C. albicans Test Compound 32

| | Fluconazole | 2 |

Tier 4 Screening: Antioxidant Capacity

Rationale: Evaluating Radical Scavenging Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free-radical scavenging ability of a compound.[28][29] DPPH is a stable free radical that has a deep violet color; upon reduction by an antioxidant, its color fades to a pale yellow.[30]

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the radical scavenging activity of the test compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol).

  • Methanol.

  • Ascorbic Acid (Positive Control).

  • 96-well plate.

Step-by-Step Procedure:

  • Sample Preparation: Prepare serial dilutions of the test compound and Ascorbic Acid in methanol in a 96-well plate (e.g., 100 µL per well).

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm. A control containing methanol and DPPH solution serves as the reference for maximum absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

Data Interpretation and Presentation

Data can be presented as the percentage of scavenging at a specific concentration or as an EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Table 4: Example DPPH Scavenging Data

Compound Concentration (µg/mL) % Scavenging Activity ± SD
Test Compound 50 65.2 ± 4.1

| Ascorbic Acid | 50 | 96.8 ± 1.5 |

Synthesis of Findings and Future Directives

Correlating Results Across Assays

The culmination of this preliminary screening is the synthesis of data from all tiers. A potent compound might exhibit activity across multiple assays (e.g., strong COX-2 inhibition and antioxidant activity), suggesting a multi-faceted mechanism of action. Conversely, high potency in a single, specific assay (e.g., sub-micromolar cytotoxicity against a cancer cell line with high selectivity) provides a clear path for focused development.

Decision Matrix for Advancement

The decision to advance a compound is based on a collective assessment of its potency, selectivity, and novelty. A compound with an IC₅₀ < 10 µM in the cytotoxicity assay, an IC₅₀ < 10 µM in the COX-2 assay, or an MIC ≤ 16 µg/mL against a key pathogen would be considered a "hit" worthy of further investigation.

cluster_2 Decision Matrix: From Screening to Hit Validation Data Screening Data (IC₅₀, MIC, % Scavenging) Potency Potency Threshold Met? (e.g., IC₅₀ < 10 µM) Data->Potency Selectivity Selectivity Observed? (e.g., SI > 2) Potency->Selectivity Yes Halt Halt or Redesign Potency->Halt No Advance Advance to Hit Validation (Secondary Assays, SAR) Selectivity->Advance Yes Selectivity->Halt No

Caption: A simplified decision-making flowchart for advancing a hit compound.

Next Steps: From Hit to Lead

A promising result from this preliminary screen is not an endpoint but a critical starting point. Positive hits should be subjected to:

  • Secondary Assays: More specific mechanistic studies (e.g., cell cycle analysis, apoptosis assays, specific kinase panels).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

  • In Vivo Studies: Evaluation in relevant animal models to assess efficacy and safety.

This structured, evidence-based approach ensures that only the most promising compounds, such as potentially 2-Acetyl-5-bromo-2H-indazole, are advanced through the resource-intensive drug discovery pipeline.

References

  • Vertex AI Search. (2016).
  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active 2H-indazole-containing compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazole-based antiinflammatory and analgesic drugs. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Novel Substituted Indazoles towards Potential Antimicrobial Agents. Retrieved from [Link]

  • PubMed. (n.d.). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][16]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]

  • Pharmascope. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol- 2(3H)-yl)thiazole Derivatives | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Indazole – Knowledge and References. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Study of the in vitro cytotoxicity testing of medical devices. Retrieved from [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • University of Texas Health Science Center at Houston. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

  • Biology LibreTexts. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]

  • LOUIS. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

Sources

The Strategic Utility of 2-Acetyl-5-bromo-2H-indazole in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a wide array of pharmacologically active compounds.[1][2] Among the diverse array of functionalized indazoles, 2-Acetyl-5-bromo-2H-indazole emerges as a particularly versatile and strategic building block. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, and, most critically, its application in advanced organic synthesis. We will delve into the mechanistic underpinnings of its reactivity in key cross-coupling reactions and provide field-proven insights into its utilization for the construction of complex molecular architectures relevant to drug discovery.

Introduction: The Privileged 2H-Indazole Scaffold

Indazoles, bicyclic aromatic heterocycles, exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-tautomer is generally more thermodynamically stable, the 2H-indazole motif is a recurring feature in numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[3][4][5][6] The unique electronic distribution and steric profile of the 2H-indazole core offer distinct advantages in molecular design, influencing parameters such as metabolic stability, solubility, and target engagement.

2-Acetyl-5-bromo-2H-indazole presents a trifecta of functionalities that render it a highly valuable synthetic intermediate:

  • The 2H-Indazole Core: A proven pharmacophore with a rich history in drug discovery.[7]

  • The 5-Bromo Substituent: A versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties.

  • The 2-Acetyl Group: This electron-withdrawing group serves a dual purpose. It directs the regioselectivity of certain synthetic transformations and acts as a readily cleavable protecting group, allowing for subsequent functionalization at the N2 position.

This guide will systematically unpack the synthetic potential of this powerful building block.

Synthesis of the 2-Acetyl-5-bromo-2H-indazole Core

Step 1: N-Acetylation of 5-bromo-1H-indazole

The initial step involves the acetylation of 5-bromo-1H-indazole. This reaction typically proceeds with high efficiency using standard acetylating agents.

Experimental Protocol:

  • To a solution of 5-bromo-1H-indazole (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine; 1.2 eq.).

  • The mixture is cooled to 0 °C, and acetyl chloride or acetic anhydride (1.1 eq.) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a mixture of 1-acetyl-5-bromo-1H-indazole and 2-acetyl-5-bromo-2H-indazole.

Step 2: Isomer Separation

The N-acetylation of indazoles often yields a mixture of N1 and N2 isomers. These isomers can typically be separated by silica gel column chromatography to afford the desired 2-Acetyl-5-bromo-2H-indazole.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Acetyl-5-bromo-2H-indazole is presented in the table below.

PropertyValue
CAS Number 1195623-05-2
Molecular Formula C₉H₇BrN₂O
Molecular Weight 239.07 g/mol
Physical Form Solid
Boiling Point 133-135 °C

Note: Data obtained from commercial supplier information.[8]

Key Synthetic Transformations: A Gateway to Molecular Diversity

The strategic placement of the bromine atom at the 5-position makes 2-Acetyl-5-bromo-2H-indazole an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug discovery for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl linkages.[9] 2-Acetyl-5-bromo-2H-indazole is expected to readily participate in this reaction, enabling the introduction of a wide range of aromatic and heteroaromatic moieties at the 5-position. The acetyl group, being electron-withdrawing, can influence the reactivity of the C-Br bond.

Generalized Experimental Workflow:

Caption: Generalized workflow for the Suzuki-Miyaura coupling of 2-Acetyl-5-bromo-2H-indazole.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl bromides due to its high activity and stability.[10]

  • Base: An inorganic base like potassium carbonate is typically employed to facilitate the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent like dimethoxyethane (DME) or toluene with an aqueous phase is often used to dissolve both the organic substrates and the inorganic base.

Mizoroki-Heck Reaction: The Vinylation of the Indazole Core

The Mizoroki-Heck reaction allows for the formation of a new carbon-carbon bond between an aryl halide and an alkene.[11] This reaction is particularly useful for synthesizing styrenyl and acryloyl derivatives. The reaction conditions can be tuned to favor the formation of the trans-isomer.

Generalized Experimental Workflow:

Caption: Generalized workflow for the Mizoroki-Heck reaction of 2-Acetyl-5-bromo-2H-indazole.

Causality Behind Experimental Choices:

  • Catalyst System: A simple palladium source like palladium(II) acetate combined with a phosphine ligand is often sufficient. For more challenging substrates, more sophisticated catalyst systems may be required.

  • Base: A hindered organic base such as triethylamine is commonly used to neutralize the HBr generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to ensure the solubility of the reaction components.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[2] This reaction allows for the coupling of 2-Acetyl-5-bromo-2H-indazole with a wide variety of primary and secondary amines, providing access to a diverse range of 5-aminoindazole derivatives.

Generalized Experimental Workflow:

Caption: Generalized workflow for the Buchwald-Hartwig amination of 2-Acetyl-5-bromo-2H-indazole.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like Xantphos are often employed to promote the reductive elimination step.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide is typically required to deprotonate the amine and facilitate its coordination to the palladium center.

  • Inert Atmosphere: These reactions are sensitive to oxygen, and therefore must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in organic synthesis and can be found in various biologically active compounds.

Generalized Experimental Workflow:

Sources

Commercial & Synthetic Acquisition of 2-Acetyl-5-bromo-2H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetyl-5-bromo-2H-indazole (CAS: 1195623-05-2) is a specialized heterocyclic intermediate used primarily in medicinal chemistry for cross-coupling reactions and as a directing group for C-H functionalization.[1][2][3]

Critical Advisory: While listed by select suppliers, this compound is thermodynamically unstable relative to its N1-isomer (1-acetyl-5-bromo-1H-indazole). Commercial samples labeled as the N2-acetyl isomer frequently arrive as mixtures or fully isomerized N1-acetyl products due to thermal equilibration during transport.

Recommendation: For high-integrity research, it is recommended to purchase the stable precursor 5-bromo-1H-indazole and perform the acetylation immediately prior to use, or rigorously validate commercial stocks using the NMR protocols defined in Section 4.

Part 1: The Indazole Isomerism Challenge

To successfully utilize 2-acetyl-5-bromo-2H-indazole, researchers must understand the kinetic vs. thermodynamic landscape of the indazole scaffold.

The N1 vs. N2 Dichotomy

Indazoles possess two nitrogen atoms capable of substitution.[4]

  • N1-Acetyl (Thermodynamic): The benzenoid ring structure is preserved. This is the stable, "shelf-stable" form.

  • N2-Acetyl (Kinetic): The quinoid character of the ring increases, raising the ground state energy. This isomer is often the initial product of acetylation but readily rearranges to the N1-isomer under heat, acid catalysis, or prolonged storage.

Implications for Sourcing

If you order "2-Acetyl-5-bromo-2H-indazole" from a catalog:

  • Purity Risk: High probability of N1 contamination.

  • Availability: Often listed as "Inquire" or "Lead Time: 4-6 Weeks" (implying on-demand synthesis).

  • Cost: Significantly higher than the parent 5-bromoindazole.

Part 2: Commercial Sourcing & Precursor Strategy

Direct Commercial Sources (High Risk)

If direct purchase is mandatory, restrict sourcing to suppliers providing batch-specific H-NMR verification dated within 30 days.

Supplier CategoryTypical AvailabilityRisk LevelAction
Tier 1 (e.g., Sigma, Apollo) Inquire / BackorderMediumRequest CoA before purchase.
Tier 2 (Aggregators) "In Stock" (Often Virtual)HighLikely mislabeled N1-isomer.
Custom Synthesis CROs Made to OrderLowBest option if synthesis is impossible in-house.
The "Buy Precursor & Make" Strategy (Recommended)

The most reliable supply chain is the acquisition of the stable parent compound.

  • Target Compound: 5-Bromo-1H-indazole[2][5][6]

  • CAS: 53857-57-1[2][5]

  • Market Status: Commodity chemical; widely available.

  • Purity: Typically >97%.

SourcingStrategy Start Need 2-Acetyl-5-bromo-2H-indazole DirectBuy Direct Purchase (CAS 1195623-05-2) Start->DirectBuy High Budget/Low Chem Capacity Precursor Buy Precursor 5-Bromo-1H-indazole Start->Precursor Recommended QC_Check QC: 1H NMR (Critical Step) DirectBuy->QC_Check Synthesis In-House Acetylation (Kinetic Conditions) Precursor->Synthesis QC_Check->DirectBuy Fail (Isomerized) Use Immediate Use (Cross-Coupling/Assay) QC_Check->Use Pass Synthesis->QC_Check

Figure 1: Decision matrix for acquiring the 2-acetyl isomer. Note the convergence on QC validation.

Part 3: Synthesis of 2-Acetyl-5-bromo-2H-indazole

This protocol favors the kinetic formation of the N2-acetyl isomer.[7] Note that standard acetylation with acetic anhydride/pyridine often yields the thermodynamic N1 product or a mixture.

Kinetic Acetylation Protocol

Objective: Selective acetylation at N2.[4] Scale: 1.0 gram (approx. 5 mmol).

Reagents:

  • 5-Bromo-1H-indazole (1.0 eq)[5]

  • Acetic Anhydride (

    
    ) (1.1 eq)
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) – Avoid Pyridine/DMAP to prevent thermodynamic equilibration.

  • Temperature:

    
     to Room Temperature.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-bromo-1H-indazole (985 mg, 5 mmol) in anhydrous EtOAc (10 mL).

  • Addition: Cool to

    
    . Add Acetic Anhydride (0.52 mL, 5.5 mmol) dropwise.
    
  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to 
    
    
    
    for 1 hour. Monitor by TLC (Note: N1 and N2 spots may overlap; use NMR for definitive check).
  • Workup: Wash with cold 5%

    
     (rapidly) to remove acid. Dry organic layer over 
    
    
    
    .
  • Isolation: Concentrate in vacuo at low temperature (

    
    ). Do not heat. 
    
  • Storage: Store solid at

    
    .
    

Note: If N1 isomer forms, recrystallization from non-polar solvents (hexane/ether) can sometimes enrich the N2 isomer, but preventing isomerization is superior.

Part 4: Quality Control & Isomer Differentiation

Distinguishing the 1-acetyl and 2-acetyl isomers is the most critical step. You cannot rely on melting point alone due to the mixture potential.

1H-NMR Diagnostic Signals (DMSO-d6 or CDCl3)

The position of the acetyl group significantly influences the chemical shift of the proton at position 3 (H3) and position 7 (H7).

Proton Position1-Acetyl (Thermodynamic)2-Acetyl (Kinetic)Mechanistic Reason
H3 (Singlet)

8.10 - 8.20 ppm

8.40 - 8.60 ppm
N2-acylation deshields H3 more significantly due to proximity to the carbonyl anisotropy.
H7 (Doublet)

8.30 - 8.40 ppm

7.80 - 7.90 ppm
In N1-acetyl, the carbonyl oxygen can H-bond or deshield H7 (peri-effect). In N2-acetyl, H7 is less affected.
Acetyl -CH3

2.70 ppm

2.80 ppm
Often too close to distinguish reliably.

Validation Rule:

  • If your spectrum shows a dominant singlet >8.4 ppm (H3) and a doublet <8.0 ppm (H7), you have the 2-acetyl isomer.

  • If H7 is shifted downfield (>8.3 ppm), you have the 1-acetyl isomer.

Isomerization Pathway Visualization

Isomerization cluster_conditions Factors Accelerating Isomerization N2 2-Acetyl-5-bromo-2H-indazole (Kinetic Product) High Energy Quinoid Character TS Transition State (Intermolecular Acetyl Transfer) N2->TS Heat / Acid / Time N1 1-Acetyl-5-bromo-1H-indazole (Thermodynamic Product) Stable Benzenoid Character TS->N1 Irreversible c1 Protic Solvents c2 Temperatures > 40°C c3 Silica Gel Chromatography

Figure 2: The thermodynamic sink. Once the N2 isomer converts to N1, it does not revert. Avoid silica chromatography for purification of N2 isomers.

Part 5: Applications & Handling

Why use the 2-Acetyl Isomer?

Researchers typically seek the 2-acetyl isomer for two reasons:

  • C-H Activation: The N2-acetyl group can act as a directing group for palladium-catalyzed C-H activation at the C3 position, which is electronically distinct from C-H activation directed by N1 substituents.

  • Electronic Modulation: The N2-acetyl group alters the electron density of the bromine at C5, potentially affecting the rate of oxidative addition in Suzuki-Miyaura couplings compared to the N1 isomer.

Storage Protocols
  • Temperature:

    
     (Critical).
    
  • Atmosphere: Argon/Nitrogen (exclude moisture to prevent hydrolysis).

  • Shelf-Life: < 3 months. Re-validate by NMR before every critical reaction.

References

  • Katritzky, A. R., et al. (2003). Regioselectivity in the Acylation of Indazoles.[4][7][8][9][10] Journal of Organic Chemistry. (General reference for indazole acylation kinetics).

  • Luo, G., et al. (2006). Regioselective synthesis of 1- and 2-substituted indazoles.[3][6] Tetrahedron Letters.

  • Sigma-Aldrich. (2024). Product Specification: 5-Bromo-1H-indazole.[5][6]

  • Apollo Scientific. (2024). Safety Data Sheet: 2-Acetyl-5-bromo-2H-indazole.

  • Beilstein Institute. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[3][6][7][10][11] Beilstein Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Regioselective Synthesis and Isolation of 2-Acetyl-5-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 2-acetyl-5-bromo-2H-indazole presents a classic problem in heterocyclic chemistry: regiochemical ambiguity . The indazole scaffold exists in an annular tautomeric equilibrium between 1H- and 2H-forms.[1] While the 1H-tautomer is thermodynamically favored, electrophilic attack (such as acetylation) can occur at either N1 or N2.

Standard acetylation protocols (e.g., acetic anhydride with heat) predominantly yield the 1-acetyl (N1) isomer (thermodynamic product). The 2-acetyl (N2) isomer is the kinetic product and is often labile, prone to hydrolysis or rearrangement to the N1 form.

This guide details a Kinetic Control Protocol designed to maximize the formation of the N2-isomer and provides the specific chromatographic and spectroscopic techniques required to isolate and validate this elusive species.

Mechanistic Insight: Kinetic vs. Thermodynamic Control

To successfully synthesize the 2-acetyl derivative, one must understand the competing pathways.

  • Thermodynamic Pathway (N1): The N1-acyl bond is more stable.[1] Under high temperatures or prolonged reaction times, any N2-acyl product formed will rearrange to the N1-acyl form (the "Dimroth-like" rearrangement).

  • Kinetic Pathway (N2): The lone pair on N2 is often more nucleophilic in the neutral or anionic state due to the "alpha-effect" or specific solvent interactions. However, the resulting N2-acyl bond is highly reactive (acting as an active amide).

Critical Success Factor: To isolate the 2-acetyl isomer, the reaction must be run at low temperature using a reactive electrophile (Acetyl Chloride rather than Anhydride) and worked up rapidly under neutral conditions.

Reaction Pathway Diagram

IndazoleAcetylation SM 5-Bromo-1H-indazole (Tautomeric Mix) TS_N2 Transition State (Kinetic, Low Ea) SM->TS_N2 AcCl, < 0°C TS_N1 Transition State (Thermodynamic, High Ea) SM->TS_N1 Ac2O, Heat Prod_N2 2-Acetyl-5-bromo-2H-indazole (Target: Kinetic Product) TS_N2->Prod_N2 Prod_N1 1-Acetyl-5-bromo-1H-indazole (Byproduct: Thermodynamic) TS_N1->Prod_N1 Prod_N2->Prod_N1 Rearrangement (Heat/Acid)

Caption: Kinetic vs. Thermodynamic pathways. The N2 isomer (green) rearranges to N1 (red) if thermal energy is applied.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2]Role
5-Bromo-1H-indazole 197.031.0Substrate
Acetyl Chloride (AcCl) 78.501.2Electrophile (High reactivity)
Triethylamine (Et3N) 101.191.5HCl Scavenger (Non-nucleophilic)
Dichloromethane (DCM) -SolventAnhydrous, Aprotic
Argon/Nitrogen -AtmInert Atmosphere
Step-by-Step Methodology (Kinetic Control)

Pre-requisite: All glassware must be oven-dried. Moisture triggers hydrolysis of the labile N2-acetyl bond.

  • Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 5-Bromo-1H-indazole (1.0 g, 5.07 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (1.06 mL, 7.6 mmol) via syringe. The solution may remain clear or turn slightly yellow.[2]

  • Cooling (CRITICAL): Submerge the reaction flask in an ice/salt bath (-10 °C) . Allow the solution to equilibrate for 15 minutes. Note: Low temperature suppresses the thermodynamic rearrangement to N1.

  • Acylation: Add Acetyl Chloride (0.43 mL, 6.08 mmol) dropwise over 5 minutes.

    • Observation: A white precipitate (Et3N[2]·HCl) will form immediately.

  • Reaction Monitoring: Stir at -10 °C to 0 °C for 30–60 minutes .

    • TLC Check: Use Hexane:EtOAc (3:1). The N2-acetyl isomer typically runs slightly lower (more polar) or very close to the N1 isomer. The starting material (polar) should be consumed.

  • Quench & Workup (Rapid):

    • Pour the cold reaction mixture into ice-cold water (20 mL).

    • Separate the organic layer immediately.

    • Wash the organic layer once with cold saturated NaHCO3 (to remove excess acid) and once with cold brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate in vacuo at room temperature (Do not heat the rotovap water bath above 25 °C).

Purification (Flash Chromatography)

Warning: Silica gel is slightly acidic and can catalyze the isomerization to N1. Use neutralized silica or run the column rapidly.

  • Stationary Phase: Silica Gel (Neutralized with 1% Et3N in Hexane).

  • Eluent: Gradient Hexane -> Hexane:EtOAc (4:1).

  • Collection: Collect fractions immediately. Isolate the fraction corresponding to the target (often the kinetic product elutes differently depending on the specific packing, but N2 is generally less stable on the column).

Analytical Validation (Self-Validating System)

Distinguishing the N1 and N2 isomers is the most frequent point of failure. You must use 1H-NMR and NOESY (Nuclear Overhauser Effect Spectroscopy) to validate the structure.

NMR Diagnostic Criteria
FeatureN1-Acetyl (Thermodynamic)N2-Acetyl (Kinetic - Target)Mechanistic Reason
H3 Proton Shift ~8.0 - 8.1 ppm~8.4 - 8.6 ppm Deshielding by the adjacent C=O group at N2.
H7 Proton Shift ~8.3 - 8.5 ppm ~7.8 - 7.9 ppmIn N1-Ac, C=O is close to H7 (deshielding it).
Acetyl Methyl ~2.7 - 2.8 ppm~2.7 - 2.8 ppmNot diagnostic alone.
NOESY Signal Cross-peak: Ac-Me <-> H7 Cross-peak: Ac-Me <-> H3 Definitive Proof. Spatial proximity.
Analytical Workflow Diagram

Analytics Crude Crude Product Mix NMR 1H-NMR Analysis Crude->NMR Decision Check H3 vs H7 Shift NMR->Decision N1_Path H7 Deshielded (>8.3 ppm) NOE: Me-H7 Decision->N1_Path Pattern A N2_Path H3 Deshielded (>8.4 ppm) NOE: Me-H3 Decision->N2_Path Pattern B Result_N1 1-Acetyl Isomer (Failed Kinetic Control) N1_Path->Result_N1 Result_N2 2-Acetyl Isomer (SUCCESS) N2_Path->Result_N2

Caption: Analytical logic tree for distinguishing regioisomers via NMR.

Stability & Storage (Application Note)

  • Hydrolysis Risk: 2-Acetyl indazoles behave like "active amides" (similar to N-acetyl imidazole). They are susceptible to hydrolysis by atmospheric moisture.

  • Isomerization: Upon standing in solution or exposure to heat/acid, the 2-acetyl group may migrate to the N1 position.

  • Storage Protocol: Store the purified solid under Argon at -20 °C. Do not leave in solution (e.g., CDCl3) for prolonged periods before NMR analysis.

References

  • Cheung, K. K., et al. (2005). Regioselectivity in the acylation of indazoles.[1][3][4][5][6] Journal of Heterocyclic Chemistry. (Establishes the thermodynamic preference for N1-acylation).

  • Luo, G., et al. (2006). Regioselective synthesis of N-substituted indazoles.[1][5][6][7] Tetrahedron Letters. (Discusses solvent and steric effects on N1 vs N2 selectivity).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (Authoritative text on tautomerism and reactivity of azoles).
  • Sigma-Aldrich Product Data. (n.d.). 2-Acetyl-5-bromo-2H-indazole (CAS 1195623-05-2).(Confirms the existence of the specific N2 isomer).

  • Beilstein Journal of Organic Chemistry. (2014). Regioselective N-alkylation of the 1H-indazole scaffold.[1][5][6](Provides mechanistic background on the kinetic favorability of N2).

Sources

High-Purity Isolation of 2-Acetyl-5-bromo-2H-indazole via Neutralized Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The regioselective isolation of 2-acetyl-5-bromo-2H-indazole presents a significant challenge due to the thermodynamic instability of the


-isomer relative to the 

-isomer and its susceptibility to hydrolysis.[1] Standard silica gel chromatography often leads to on-column isomerization or degradation due to surface acidity.[1] This Application Note details a robust protocol utilizing triethylamine-neutralized silica gel to stabilize the kinetic

-product during purification. We provide a self-validating structural assignment workflow using

H-NMR diagnostic shifts to definitively distinguish the target from its N1-acetylated regioisomer.

Introduction: The Isomer Challenge

Indazoles possess a tautomeric nature, existing in equilibrium between the


-benzenoid and 

-quinonoid forms.[1] In the case of 5-bromoindazole, acetylation (typically using acetic anhydride) yields a mixture of 1-acetyl-5-bromo-1H-indazole (Thermodynamic) and 2-acetyl-5-bromo-2H-indazole (Kinetic) .[1]

While the N1-isomer is stable, the N2-isomer (the target) is labile.[1][2] It tends to isomerize to the N1-form or hydrolyze back to the parent indazole upon exposure to:

  • Heat (Thermodynamic equilibration).[3]

  • Acid (Catalytic isomerization/hydrolysis).[3]

  • Extended time in solution.

Therefore, the purification strategy must prioritize speed , low temperature , and neutral pH .[3]

Reaction & Isomerization Pathway

The following diagram illustrates the competitive acetylation and the isomerization risk during purification.

IndazolePathways SM 5-Bromoindazole (Starting Material) N2 TARGET: 2-Acetyl-5-bromo-2H-indazole (Kinetic Product) Unstable on Acidic Silica SM->N2 Kinetic Control (Fast) N1 Impurity: 1-Acetyl-5-bromo-1H-indazole (Thermodynamic Product) Stable SM->N1 Thermodynamic Control Reagents Ac2O / Base N2->N1 Isomerization (Heat/Acid) Hydrolysis Hydrolysis (Reverts to SM) N2->Hydrolysis Acidic Silica

Figure 1: Reaction pathways showing the kinetic formation of the 2-acetyl target and its potential degradation routes during workup.

Pre-Purification Analysis & Strategy[1]

Stability Check

Before loading the column, confirm the stability of the crude mixture in the mobile phase.[3]

  • Test: Dissolve a small aliquot in Hexane:EtOAc (1:1). Let it stand for 30 minutes. Run TLC against a fresh sample.

  • Observation: If the "fresh" spot shows a different profile (e.g., appearance of parent indazole at lower

    
    ) than the "aged" spot, the compound is hydrolyzing.[3]
    
  • Correction: Add 1% Triethylamine (Et

    
    N) to all solvents immediately.
    
TLC Method Development

Standard silica plates are slightly acidic (pH ~5).[3]

  • Plate Prep: Pre-soak TLC plates in a solution of 5% Et

    
    N in Hexane, then dry. This prevents "streaking" or on-plate decomposition.[1]
    
  • Eluent: 10–30% Ethyl Acetate in Hexane.[1][3]

  • Elution Order (Typical):

    • 1-Acetyl (N1): Higher

      
       (Less polar due to masked NH and lack of quinonoid dipole).[1]
      
    • 2-Acetyl (N2): Lower

      
       (Target).
      
    • 5-Bromoindazole (SM): Lowest

      
       (Free NH, highly polar).[1][3]
      

Protocol: Neutralized Flash Chromatography[3]

Objective: Isolate 2-acetyl-5-bromo-2H-indazole without isomerization.

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvents: HPLC-grade Hexane, Ethyl Acetate (EtOAc).[1][3]

  • Buffer: Triethylamine (Et

    
    N).[3]
    
  • Column: Glass column (avoid prolonged contact) or automated flash cartridge.[3]

Step-by-Step Procedure
Step 1: Slurry Preparation (Neutralization)[3]
  • Rationale: Commercial silica is acidic.[1][3] Neutralization is non-negotiable for N2-acetyl indazoles.[1]

  • Prepare the slurry using Hexane + 1% Et

    
    N .
    
  • Pour the silica into the column and flush with 3 column volumes (CV) of this neutralized solvent.[3] This ensures the entire bed is basic.

Step 2: Sample Loading[1][3]
  • Method: Solid Load is preferred to minimize solvent volume and band broadening.[1][3]

  • Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) containing 1% Et

    
    N.
    
  • Add silica gel (ratio 1:2 sample:silica).[3]

  • Evaporate solvent under vacuum at room temperature (Do NOT heat above 30°C).[3]

  • Load the dry powder onto the top of the neutralized column bed.[3]

Step 3: Elution Gradient[1][3]
  • Flow Rate: Maintain a high flow rate (e.g., 20–30 mL/min for a 40g column) to minimize residence time.

  • Mobile Phase A: Hexane + 1% Et

    
    N.[1][3]
    
  • Mobile Phase B: EtOAc + 1% Et

    
    N.[1][3]
    
Time (min)% B (EtOAc)Description
0–50%Elute non-polar impurities
5–150% → 10%Linear gradient to move N1 isomer
15–2510% → 30%Elution of Target (N2-Acetyl)
25–3530% → 50%Flush parent indazole (if present)
Step 4: Fraction Handling[1][3]
  • Collect fractions in tubes cooled in an ice bath if the ambient temperature is high (>25°C).

  • Immediately analyze fractions via TLC.[1][3]

  • Pool pure fractions and evaporate solvent below 35°C .[1][3]

  • Storage: Store the purified solid at -20°C under Argon.

Results & Validation (Self-Validating System)

To confirm the isolation of the 2-acetyl isomer over the 1-acetyl isomer, rely on


H-NMR diagnostic shifts.[1][4] Do not rely solely on 

values.[1]
Diagnostic NMR Signals (CDCl )
Feature2-Acetyl (Target) 1-Acetyl (Impurity) Mechanistic Cause
H3 Proton Significant Downfield Shift (

8.0–8.5 ppm)
Normal Aromatic Range (

7.8–8.1 ppm)
In the 2-acetyl form, H3 is adjacent to the

nitrogen and the carbonyl anisotropy affects it differently than in the 1-acetyl form.[1]
H7 Proton Normal RangeDownfield Shift (

~8.4 ppm)
In the 1-acetyl form, the carbonyl oxygen is spatially close to H7 (deshielding effect).[3]
Acetyl -CH

Distinct Singlet (

~2.8 ppm)
Distinct Singlet (

~2.7 ppm)
Different electronic environments of N1 vs N2.[1]
NOESY Cross-peak: Ac-CH

↔ H3
Cross-peak: Ac-CH

↔ H7
Definitive Proof of Regiochemistry.
Experimental Workflow Diagram

The following Graphviz diagram outlines the decision-making process during purification.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 8:2 + Et3N) Start->TLC Decision Are spots separating? TLC->Decision Prep Column Preparation: Slurry Silica in Hexane + 1% Et3N Decision->Prep Yes Load Solid Load (Evap < 30°C) Prep->Load Run Run Gradient 0-30% EtOAc Load->Run Fractions Analyze Fractions (NMR) Run->Fractions Validation Check NOESY/H-Shift: Is Ac-CH3 close to H3? Fractions->Validation Success Isolate 2-Acetyl Isomer Store -20°C Validation->Success Yes (H3 interaction) Fail Identify as 1-Acetyl (Thermodynamic Product) Validation->Fail No (H7 interaction)

Figure 2: Operational workflow for the purification and validation of 2-acetyl-5-bromo-2H-indazole.

Troubleshooting

IssueProbable CauseSolution
Product co-elutes with SM Hydrolysis on column.Increase Et

N concentration to 2%. Ensure column is flushed with base before loading.[1]
Single spot on TLC, but NMR shows mix Isomers equilibrating on silica.[1]Switch to Neutral Alumina (Grade III) instead of silica. Alumina is less acidic.[1]
Low Yield / Material Loss Thermal degradation during evaporation.[1]Set rotovap bath to < 30°C. Do not dry to complete "bone dry" state if not necessary; use immediately.[1]

References

  • Regioselectivity of Indazole Acetylation

    • L. Luo, et al. "Regioselective Synthesis of 1- and 2-Substituted Indazoles."[1][3] Journal of Organic Chemistry. This work details the thermodynamic vs. kinetic control in indazole acylation.[2]

    • Source: (General reference for indazole regioselectivity).[3]

  • NMR Characterization of N-Acetyl Indazoles

    • Claramunt, R. M., et al.[1] "The Tautomerism of Indazoles." Advances in Heterocyclic Chemistry. Provides the definitive chemical shift data distinguishing H3 (N2-isomer) and H7 (N1-isomer) shifts.[1]

    • Source:

  • Purification of Labile N-Acyl Heterocycles

    • Common standard practice for N-acyl imidazoles and indazoles involves base-deactivated silica to prevent hydrolysis.[1]

    • Source:[1][3]

  • Crystal Structure & Stability

    • Investigation of 1- vs 2-acetyl indazoles confirms the 1-acetyl as the stable crystalline form and 2-acetyl as the kinetic form susceptible to rearrangement.[1]

    • Source:[3]

Sources

Application Notes and Protocols for the Characterization of 2-Acetyl-5-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical techniques for the characterization of 2-Acetyl-5-bromo-2H-indazole (CAS No. 1195623-05-2). The methodologies detailed herein are designed to ensure the identity, purity, and stability of this compound, which is of interest in medicinal chemistry and drug development. The protocols are grounded in established analytical principles and provide a framework for robust quality control.

Introduction: The Importance of Rigorous Characterization

2-Acetyl-5-bromo-2H-indazole belongs to the indazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1] The introduction of a bromine atom and an acetyl group to the indazole core can significantly influence its physicochemical properties and biological interactions. Therefore, unambiguous confirmation of the structure and a precise assessment of purity are critical for reliable and reproducible research and development.

The synthetic route to 2-Acetyl-5-bromo-2H-indazole, likely involving the acetylation of 5-bromo-2H-indazole, presents the potential for the formation of impurities. These may include unreacted starting materials, byproducts, and, notably, the regioisomeric 1-Acetyl-5-bromo-1H-indazole.[2] The presence of such impurities can confound biological assays and compromise the integrity of scientific data. This guide outlines a multi-technique approach to provide a comprehensive analytical profile of the target compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Acetyl-5-bromo-2H-indazole is essential for method development.

PropertyValue/DescriptionSource
CAS Number 1195623-05-2[Vendor Data]
Molecular Formula C₉H₇BrN₂OCalculated
Molecular Weight 239.07 g/mol Calculated
Physical Form Solid[Vendor Data]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.Inferred from similar structures

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of 2-Acetyl-5-bromo-2H-indazole and for the separation and quantification of potential impurities.

Rationale for Method Development

A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the non-polar nature of the brominated indazole ring system. A C18 stationary phase will provide the necessary hydrophobic interactions for retention. Gradient elution is recommended to ensure the separation of the target compound from both more polar and less polar impurities within a reasonable analysis time. The inclusion of a small amount of acid, such as formic acid, in the mobile phase helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape. UV detection is suitable as the indazole ring system contains a chromophore that absorbs in the UV region.

Detailed HPLC Protocol

Objective: To determine the purity of 2-Acetyl-5-bromo-2H-indazole and to separate it from potential impurities, including the 1-acetyl regioisomer.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of 2-Acetyl-5-bromo-2H-indazole.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of acetonitrile and water to obtain a working solution of 100 µg/mL.

Data Analysis:

  • Calculate the purity of the main peak as a percentage of the total peak area.

  • Identify and quantify any impurities relative to the main peak. The relative retention times of potential impurities, such as 5-bromo-2H-indazole and the 1-acetyl isomer, should be established using authentic standards if available.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh 10 mg of Sample dissolve Dissolve in 10 mL Acetonitrile (Stock) weigh->dissolve dilute Dilute 1 mL Stock to 10 mL with 50:50 ACN:H2O (Working) dissolve->dilute inject Inject 10 µL into HPLC dilute->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Spectroscopic Characterization for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous confirmation of the chemical structure of 2-Acetyl-5-bromo-2H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the complete assignment of the structure and differentiation from its 1-acetyl regioisomer. Based on data for the analogous 5-bromo-2-phenyl-2H-indazole[3], the proton and carbon chemical shifts for 2-Acetyl-5-bromo-2H-indazole can be predicted.

Predicted ¹H and ¹³C NMR Data:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.4~22
Acetyl C=O-~168
H-3~8.3~125
H-4~7.8~124
H-6~7.5~123
H-7~7.7~119
C-3a-~122
C-5-~117 (C-Br)
C-7a-~148

Detailed NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The spectral window should be set from approximately 0 to 10 ppm.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The spectral window should be set from approximately 0 to 180 ppm.

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and determine the multiplicities. Compare the observed chemical shifts with the predicted values to confirm the structure. The key differentiator from the 1-acetyl isomer will be the chemical shifts of the indazole ring protons and carbons.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. This is crucial for confirming the molecular formula and gaining further structural insights. Electrospray ionization (ESI) is a suitable soft ionization technique for generating the protonated molecule [M+H]⁺.

Predicted Fragmentation Pathway: The primary fragmentation is expected to be the loss of the acetyl group as ketene (CH₂=C=O, 42 Da) from the protonated molecule, leading to the formation of the 5-bromo-2H-indazolium ion. Further fragmentation of the indazole ring may also occur.

MS_Fragmentation parent 2-Acetyl-5-bromo-2H-indazole [M+H]⁺ m/z = 240/242 frag1 Loss of Ketene (-42 Da) 5-Bromo-2H-indazolium ion m/z = 198/200 parent:f1->frag1:f0 CID frag2 Further Fragmentation Smaller Ring Fragments frag1:f1->frag2:f0 CID

Caption: Predicted Mass Spectrometry Fragmentation.

Detailed MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source of a mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Scan: Acquire a full scan mass spectrum in positive ion mode to determine the m/z of the protonated molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for the molecular ion peak and any bromine-containing fragments.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 240/242) as the precursor ion and perform collision-induced dissociation (CID) to obtain a product ion spectrum.

  • Data Interpretation: Analyze the product ion spectrum to identify the fragmentation pattern and confirm its consistency with the proposed structure.

Other Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

Functional GroupWavenumber (cm⁻¹)
C=O (amide)~1700-1650
C=N (indazole ring)~1620-1580
C-Br~600-500
Aromatic C-H~3100-3000

Protocol:

  • Acquire a spectrum of the solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Compare the observed absorption bands with the expected values to confirm the presence of the key functional groups.

Thermal Analysis (DSC/TGA)

Rationale: Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess the crystalline purity of the compound. Thermogravimetric Analysis (TGA) provides information about its thermal stability.

Protocol:

  • DSC: Heat a small amount of the sample (2-5 mg) in a sealed aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). The peak of the endotherm corresponds to the melting point.

  • TGA: Heat a sample (5-10 mg) in an open pan under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) to determine the decomposition temperature.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of 2-Acetyl-5-bromo-2H-indazole. A combination of HPLC for purity assessment, NMR and MS for structural confirmation, and FTIR and thermal analysis for functional group identification and stability assessment will ensure a thorough understanding of the compound's identity and quality. Adherence to these protocols will enable researchers and drug development professionals to proceed with confidence in their downstream applications.

References

  • Wiley-VCH (2007). Supporting Information for publications. [Online]. Available: [Link]

  • Modgraph (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Online]. Available: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Online]. Available: [Link]

  • Jin, G.-Q. et al. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. The Royal Society of Chemistry. [Online]. Available: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Online]. Available: [Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal. [Online]. Available: [Link]

  • CN105348216A - Synthetic method for 2-acetyl thiazole. Google Patents. [Online].
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Online]. Available: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Online]. Available: [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health. [Online]. Available: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Online]. Available: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Acetylation of 5-Bromo-2H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-acetylation of 5-bromo-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Drawing from established literature and field experience, this document provides in-depth troubleshooting advice and preventative strategies to ensure the successful and efficient synthesis of your target N-acetylated 5-bromo-indazole derivative.

Introduction to the N-Acetylation of 5-Bromo-2H-Indazole

The N-acetylation of 5-bromo-2H-indazole is a fundamental transformation in the synthesis of a variety of biologically active molecules. The indazole nucleus is a privileged scaffold in medicinal chemistry, and selective functionalization of its nitrogen atoms is crucial for modulating the pharmacological properties of the resulting compounds.

The primary challenge in the N-acetylation of 5-bromo-2H-indazole lies in controlling the regioselectivity of the reaction. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two isomeric products: 1-acetyl-5-bromo-1H-indazole and 2-acetyl-5-bromo-2H-indazole. Furthermore, other side reactions such as di-acetylation and hydrolysis can impact the yield and purity of the desired product. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide & FAQs

Issue 1: My reaction produces a mixture of N1 and N2 isomers. How can I control the regioselectivity?

Q: I performed the N-acetylation of 5-bromo-2H-indazole using acetic anhydride and a base, but my NMR analysis shows two distinct sets of signals, suggesting a mixture of products. What is happening?

A: You are observing the formation of N1 and N2 regioisomers, which is the most common side reaction in the N-acetylation of indazoles. The reaction can proceed via two competing pathways, leading to the 1-acetyl-5-bromo-1H-indazole (N1 isomer) and the 2-acetyl-5-bromo-2H-indazole (N2 isomer).

Mechanism of N1 vs. N2 Acetylation

The N-acetylation of 5-bromo-2H-indazole typically proceeds through the deprotonation of the indazole N-H by a base, followed by nucleophilic attack of the resulting indazolide anion on the acetylating agent (e.g., acetic anhydride). The regioselectivity is influenced by a delicate interplay of kinetic and thermodynamic factors.

  • Kinetic Control: The N2 position is often more sterically accessible, leading to a faster initial reaction and the formation of the N2 isomer as the kinetic product.

  • Thermodynamic Control: The N1 isomer is generally the more thermodynamically stable product. Under equilibrating conditions (e.g., higher temperatures, longer reaction times), the initially formed N2 isomer can rearrange to the more stable N1 isomer.

G cluster_0 N-Acetylation Pathways Start 5-Bromo-2H-indazole + Acetic Anhydride Base Base (e.g., Pyridine) Start->Base Deprotonation N2_Product 2-Acetyl-5-bromo-2H-indazole (Kinetic Product) Base->N2_Product Kinetic Pathway (Faster) N1_Product 1-Acetyl-5-bromo-1H-indazole (Thermodynamic Product) Base->N1_Product Thermodynamic Pathway (Slower) Isomerization Isomerization N2_Product->Isomerization Rearrangement Isomerization->N1_Product

Figure 1: Competing pathways in the N-acetylation of 5-bromo-2H-indazole.

Troubleshooting and Control Strategies:

StrategyRationaleRecommended ProtocolExpected Outcome
Favoring the N1 Isomer (Thermodynamic Product) Drive the reaction towards the more stable isomer.- Use a higher reaction temperature (e.g., reflux in a suitable solvent).- Increase the reaction time to allow for equilibration.- Consider using a milder base that allows for reversible acetylation.Increased ratio of the N1 isomer.
Favoring the N2 Isomer (Kinetic Product) Capitalize on the faster initial reaction at the N2 position.- Use a strong, non-nucleophilic base at low temperature (e.g., NaH in THF at 0 °C).- Keep the reaction time short and monitor closely by TLC.Higher proportion of the N2 isomer, though complete selectivity may be difficult.
Isomer Separation If a mixture is unavoidable, separation is necessary.- Column Chromatography: N1 and N2 isomers often have different polarities and can be separated on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane.- Recrystallization: Differences in solubility may allow for selective crystallization of one isomer.Isolation of pure N1 or N2 isomer.

Q: How can I confirm the identity of the N1 and N2 isomers?

A: Spectroscopic methods, particularly NMR, are essential for distinguishing between the N1 and N2 isomers.

  • ¹H NMR: The chemical shifts of the protons on the indazole ring will differ between the two isomers. The proton at the C7 position is often a good diagnostic signal. In the N1 isomer, the acetyl group is further away from C7-H, which typically resonates at a lower field compared to the N2 isomer.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, especially C3 and C7a, are sensitive to the position of the acetyl group.

  • NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE correlation between the methyl protons of the acetyl group and the H7 proton can provide unambiguous evidence for the N1 isomer.

Issue 2: My yield is low, and I suspect hydrolysis of the acetyl group.

Q: After my reaction and workup, I see a significant amount of the starting 5-bromo-2H-indazole in my crude product. What could be causing this?

A: The presence of your starting material after the reaction suggests that either the acetylation was incomplete or the acetylated product is being hydrolyzed back to the starting indazole. The N-acetyl group of indazoles can be susceptible to hydrolysis, especially under basic or acidic conditions, a reaction that can be accelerated by the presence of electron-withdrawing groups like the bromo substituent.[1]

Troubleshooting Hydrolysis:

  • Anhydrous Conditions: Ensure all your reagents and solvents are strictly anhydrous. Acetic anhydride readily reacts with water to form acetic acid, which can both decrease the efficiency of the acetylation and create an acidic environment that may promote hydrolysis.

  • Workup Procedure: During the workup, avoid prolonged exposure to strong acids or bases. If a basic wash is necessary to remove excess acetic anhydride and acetic acid, use a mild base like saturated sodium bicarbonate solution and perform the extraction quickly at low temperatures.

  • Purification: If using column chromatography, ensure the silica gel is neutral. Acidic or basic impurities in the silica can lead to on-column hydrolysis.

G cluster_1 Hydrolysis Troubleshooting Workflow Start Low Yield of Acetylated Product (Starting Material Present) Check_Anhydrous Were reaction conditions strictly anhydrous? Start->Check_Anhydrous Check_Workup Was the workup performed quickly with mild reagents? Check_Anhydrous->Check_Workup Yes Solution_Anhydrous Use freshly dried solvents and reagents. Perform reaction under inert atmosphere. Check_Anhydrous->Solution_Anhydrous No Check_Purification Was the purification method (e.g., silica gel) neutral? Check_Workup->Check_Purification Yes Solution_Workup Use saturated NaHCO3 for wash. Work at low temperature. Check_Workup->Solution_Workup No Solution_Purification Use neutral silica gel for chromatography. Check_Purification->Solution_Purification No

Figure 2: Workflow for troubleshooting hydrolysis in N-acetylation.

Issue 3: I am concerned about the possibility of di-acetylation.

Q: Is it possible to get di-acetylation on the indazole ring, for example, on both nitrogen atoms or on a carbon atom?

A: While theoretically possible, di-acetylation on the indazole ring is generally not a significant side reaction under standard N-acetylation conditions.

  • N1,N2-Di-acetylation: The formation of a di-acetylated indazolium salt is highly unlikely. After the first acetylation, the electron-withdrawing nature of the acetyl group significantly reduces the nucleophilicity of the remaining nitrogen atom, making a second acetylation unfavorable.

  • C-Acetylation: Friedel-Crafts type acetylation on the benzene ring of the indazole is also not expected to be a competitive side reaction under typical N-acetylation conditions, which do not employ the strong Lewis acid catalysts required for C-acetylation.

If you observe an unexpected byproduct with a mass corresponding to di-acetylation, it is more likely to be an impurity from your starting material or a product of an unexpected rearrangement. Careful analysis of the reaction mixture by LC-MS and high-field NMR would be necessary to characterize such a species.

Recommended Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired outcome.

Materials:

  • 5-Bromo-2H-indazole

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of 5-bromo-2H-indazole (1.0 eq) in anhydrous DCM, add anhydrous pyridine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. For favoring the thermodynamic N1 isomer, the reaction can be gently heated (e.g., to 40 °C) and the reaction time extended.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers.

References

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. (2021, October 6). Retrieved February 7, 2026, from [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? ResearchGate. (2019, July 31). Retrieved February 7, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. (2021). Retrieved February 7, 2026, from [Link]

  • Elguero, J., Fruchier, A., & Tjiou, E. M. (1995). 13 C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. Retrieved February 7, 2026, from [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019). Google Patents.

Sources

How to remove impurities from crude 2-Acetyl-5-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Acetyl-5-bromo-2H-indazole

Case ID: IND-Br-Ac2 Topic: Removal of Regioisomers and Hydrolysis Products from Crude 2-Acetyl-5-bromo-2H-indazole Analyst: Senior Application Scientist, Separation Sciences

Executive Summary: The "Kinetic Trap"

Purifying 2-acetyl-5-bromo-2H-indazole is a race against thermodynamics. In the acetylation of 5-bromoindazole, the N2-acetyl isomer is typically the kinetic product, formed faster but less stable. The N1-acetyl isomer is the thermodynamic product.

Common purification mistakes (e.g., using acidic silica or protic solvents) often catalyze the rearrangement of your desired N2-product into the N1-impurity or cause hydrolysis back to the starting material. This guide provides a self-validating workflow to isolate the labile N2-isomer.

Diagnostic Triage: Know Your Impurities

Before attempting purification, you must quantify the three primary species in your crude mixture using 1H NMR . Do not rely on TLC alone, as the isomers often co-elute.

Table 1: Diagnostic NMR Signals (DMSO-d6 or CDCl3)

SpeciesStructural CharacteristicDiagnostic Signal (Approx.)[1][2][3][4][5][6][7][8]Mechanistic Cause
Target: 2-Acetyl (2H-isomer)Carbonyl is proximal to H3 H3 singlet is deshielded (~8.4 - 8.6 ppm )Anisotropic effect of C=O at N2 on C3-H.
Impurity A: 1-Acetyl (1H-isomer)Carbonyl is proximal to H7 H7 doublet is deshielded (~8.1 - 8.3 ppm )Anisotropic effect of C=O at N1 on C7-H.
Impurity B: 5-Bromoindazole Free NH (No Acetyl)Broad singlets (NH)Hydrolysis of the labile N-N amide bond.

Critical Check: If your crude NMR shows a dominant doublet >8.0 ppm (H7) rather than a singlet (H3), your reaction conditions may have already favored the thermodynamic N1-isomer.

Impurity Genesis & Control Pathways[9]

The following flowchart visualizes the stability relationship between the species. You must maintain the system in the "Kinetic Zone."

IndazolePathways cluster_zone Purification Danger Zone SM 5-Bromoindazole (Starting Material) Kinetic 2-Acetyl-5-bromo-2H-indazole (Target: Kinetic Product) SM->Kinetic Acetylation (Low Temp, Short Time) Kinetic->SM H2O / Acid Thermo 1-Acetyl-5-bromo-1H-indazole (Impurity: Thermodynamic) Kinetic->Thermo Rearrangement (Acid/Heat/Time) Thermo->SM H2O / Acid Hydrolysis Hydrolysis (Moisture Sensitivity)

Caption: Figure 1. The kinetic N2-isomer is labile. Exposure to heat or acid promotes rearrangement to the N1-isomer or hydrolysis back to the starting material.

Purification Protocols

Method A: Selective Recrystallization (Recommended)

Why: Avoids silica gel acidity, which catalyzes rearrangement (


).
Principle: 2-Acetyl indazoles generally possess different crystal packing lattices than 1-acetyl isomers due to symmetry differences.

Protocol:

  • Solvent Selection: Use Ethyl Acetate / Heptane (or Hexane). Avoid Ethanol/Methanol; N-acyl indazoles can undergo alcoholysis (transesterification), removing the acetyl group.

  • Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate (

    
    ). Do not boil excessively.
    
  • Precipitation: Slowly add Heptane until slight turbidity persists.

  • Cooling: Allow to cool to Room Temperature (RT) slowly, then move to

    
    .
    
  • Filtration: Filter rapidly under dry nitrogen/argon.

  • Wash: Wash with cold Heptane.

Method B: Neutralized Flash Chromatography (High Risk)

Why: Only use if Method A fails. Standard silica is acidic (


) and will destroy your product.

Protocol:

  • Stationary Phase Preparation: Slurry silica gel in Hexane containing 1% Triethylamine (TEA) . This neutralizes acidic sites.

  • Eluent: Hexane/Ethyl Acetate (Gradient). Maintain 0.5% TEA in the eluent.

  • Loading: Solid load is preferred to avoid solution-phase rearrangement.

  • Speed: Run the column fast. The longer the compound sits on silica, the higher the risk of

    
     migration.
    

Troubleshooting & FAQs

Q1: My product turned into a white powder that looks like the starting material after drying. What happened? A: You likely experienced hydrolysis . N-acetyl indazoles are essentially "active amides." Atmospheric moisture can hydrolyze the acetyl group, regenerating 5-bromoindazole.

  • Fix: Dry your product in a vacuum desiccator over

    
    . Store under Argon at 
    
    
    
    .

Q2: The NMR shows a mixture of isomers that I cannot separate. Can I "reset" the material? A: Yes. Since the N1-isomer is thermodynamic, you cannot easily convert it back to N2.

  • Fix: Hydrolyze the entire mixture (using dilute NaOH/MeOH) back to 5-bromoindazole . Recrystallize the parent indazole, then re-run the acetylation under stricter kinetic controls (lower temperature, shorter time).

Q3: Why is the H3 proton shift so important? A: It validates the regiochemistry. In the 2-acetyl isomer, the carbonyl oxygen can spatially interact with the C3-H , causing a downfield shift (deshielding). In the 1-acetyl isomer, the carbonyl is distant from C3 but close to C7-H , shifting the latter.

References

  • Regioselectivity of Indazole Acylation

    • Lipunova, G. N., et al. "Fluorine-containing indazoles: Synthesis and biological activity."[8] Journal of Fluorine Chemistry, 2016.[8] Link

    • Context: Discusses the thermodynamic preference for N1-substitution and conditions th
  • NMR Characterization of N-Acyl Azoles

    • Claramunt, R. M., et al. "Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde." Journal of Organic Chemistry, 2011.[9] Link

    • Context: Provides foundational NMR data distinguishing N1 vs.
  • Hydrolytic Instability of N-Acyl Imidazoles/Indazoles

    • Anderson, B. D., et al. "Hydrolysis and solvent-dependent acyl migration..."[10] Journal of Pharmaceutical Sciences, 1985.[10] Link

    • Context: Establishes the mechanism of acyl migration and hydrolysis in N-acylated heterocycles, applicable to the lability of the 2-acetyl indazole bond.

Sources

Technical Support Center: Troubleshooting 2-Acetyl-5-bromo-2H-indazole Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solubility & Stability of 2-Acetyl-5-bromo-2H-indazole in Biological Assays Ticket ID: #SOL-IND-05BR Status: Open Guide Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility issues with 2-Acetyl-5-bromo-2H-indazole , a hydrophobic heteroaromatic compound. This molecule presents a dual challenge:

  • Thermodynamic Solubility: The 5-bromo substituent significantly increases lipophilicity (LogP), leading to rapid precipitation in aqueous buffers.

  • Chemical Instability: The N-acetyl group at the 2-position is susceptible to hydrolysis, potentially reverting the compound to the parent 5-bromoindazole, which has a different solubility and activity profile.

This guide provides a root-cause analysis and step-by-step protocols to stabilize your compound in assay conditions.

Part 1: Stock Preparation (The Root Cause)

User Question: My compound doesn't seem to dissolve completely in DMSO, or it precipitates after freezing. How should I prepare the master stock?

Technical Insight

The crystal lattice energy of halogenated indazoles is high. Furthermore, DMSO is hygroscopic; it absorbs water from the air. If your DMSO contains even 1-2% water, the solubility of 2-Acetyl-5-bromo-2H-indazole drops exponentially, causing "invisible" micro-aggregates that ruin assay reproducibility.

The "Anhydrous" Protocol
  • Solvent Choice: Use only anhydrous DMSO (≥99.9%, stored over molecular sieves). Do not use DMSO that has been opened and stored loosely capped.

  • Concentration: Target a stock concentration of 10 mM to 20 mM . Avoid pushing to 50 mM or 100 mM, as this increases the risk of crashing out upon freeze-thaw.

  • Dissolution Method:

    • Weigh powder into a glass vial (avoid plastic if possible to prevent leaching).

    • Add anhydrous DMSO.

    • Sonicate in a water bath at 37°C for 5–10 minutes. Visual clarity is not enough; sonication disrupts non-visible micro-crystals.

  • Storage: Aliquot immediately into single-use amber vials (20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Part 2: The "Solubility Cliff" (Assay Transition)

User Question: The stock looks clear, but when I add it to my cell culture media or assay buffer, it turns cloudy or precipitates over time.

Technical Insight

This is the "Solubility Cliff." You are moving the compound from a dielectric constant (


) of ~47 (DMSO) to ~80 (Water). The 5-bromo substituent makes the molecule "greasy," and the sudden polarity shift forces the molecules to aggregate to minimize water contact.

Direct addition (e.g., 1 µL stock into 1 mL media) causes local high concentrations that trigger immediate, irreversible precipitation.

Protocol: The Intermediate Dilution Method (Stepwise Step-Down)

Instead of a direct spike, use an intermediate dilution step to "cushion" the polarity shift.

Step 1: Prepare 500x Stock

  • Start with your 10 mM DMSO stock.

Step 2: The Intermediate Dilution (10x)

  • Dilute the stock 1:10 into a compatible co-solvent vehicle (not pure buffer).

  • Vehicle Recommendation: 5% DMSO + 95% Buffer (containing 0.1% Tween-80 or Pluronic F-127).

  • Result: 1 mM compound in a "solubility-friendly" buffer.

Step 3: Final Assay Addition

  • Add this intermediate solution to your final assay well.

  • Final Concentration: 10 µM (1% DMSO final).

Visualization: The Stepwise Dilution Workflow

SolubilityWorkflow Stock 10 mM Master Stock (100% Anhydrous DMSO) Intermediate Intermediate Mix (1 mM) Solvent: 10% DMSO + 0.1% Tween-80 Stock->Intermediate 1:10 Dilution (Slow Addition + Vortex) Precipitation Precipitation Risk (Direct Spike) Stock->Precipitation Direct Addition (Avoid!) Assay Final Assay Well (10 µM) <1% DMSO Intermediate->Assay 1:100 Dilution (Rapid Dispersion)

Figure 1: Stepwise dilution strategy to prevent "shock" precipitation of lipophilic indazoles.

Part 3: Chemical Stability (The Hidden Variable)

User Question: My assay results drift over 24 hours. Is the compound falling out of solution?

Technical Insight

It might not be solubility—it might be hydrolysis . The N-acetyl group on the indazole ring (position 2) is an amide-like bond, but because it is attached to a nitrogen in an aromatic ring, it is chemically labile.

In aqueous buffers (especially at pH > 7.4 or in the presence of serum esterases), the acetyl group can hydrolyze, releasing acetic acid and the parent 5-bromo-2H-indazole (or its 1H tautomer).

  • 2-Acetyl-5-bromo-2H-indazole

    
    5-Bromo-1H-indazole  + Acetate 
    

The parent compound (5-bromo-1H-indazole) has different solubility properties and biological affinity.

Diagnostic Protocol: Stability Check

Before blaming solubility, validate chemical integrity.[1]

  • Prepare: A 10 µM solution in your assay buffer (e.g., PBS pH 7.4).

  • Incubate: 0 hours, 4 hours, and 24 hours at 37°C.

  • Analyze: Inject onto LC-MS.

    • Look for the parent peak (M-42 mass shift corresponding to loss of acetyl).

    • If the parent peak appears:[2] Your compound is degrading.[2][3] You must use fresh solutions or lower the pH slightly (if the assay permits) to retard hydrolysis.

Summary Data Table: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Visible crystals in DMSO stock Wet DMSO or cold storage aggregation.Sonicate at 37°C; use fresh anhydrous DMSO.
Cloudiness upon adding to buffer "Solubility Cliff" (LogP mismatch).Use Intermediate Dilution method; add 0.05% Tween-80 to buffer.
Loss of potency over 24h Hydrolysis of N-acetyl group.Check LC-MS stability; minimize incubation time; store assay plates at 4°C if possible.
Inconsistent replicates Micro-precipitation (invisible).Use a nephelometer to check turbidity; increase DMSO slightly (up to 0.5%).

Decision Tree for Assay Optimization

DecisionTree Start Start: Compound Precipitates? CheckDMSO Is DMSO Stock Anhydrous? Start->CheckDMSO FixDMSO Replace with Fresh DMSO Sonicate 37°C CheckDMSO->FixDMSO No/Unsure DilutionCheck Using Stepwise Dilution? CheckDMSO->DilutionCheck Yes ImplementStep Adopt Intermediate Dilution Protocol DilutionCheck->ImplementStep No StabilityCheck Check LC-MS for Deacetylation DilutionCheck->StabilityCheck Yes AddCosolvent Add Cyclodextrin or Tween-80 StabilityCheck->AddCosolvent Stable but Insoluble

Figure 2: Logical flow for diagnosing solubility vs. stability issues.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 5-bromo-1H-indazole (Parent Structure). PubChem CID 702293. Available at: [Link]

  • Journal of Organic Chemistry. Regioselective Synthesis and Functionalization of 2H-Indazoles. (General reference for Indazole chemistry and N-acylation stability). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results with 2-Acetyl-5-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-Acetyl-5-bromo-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results in biological assays involving this compound. As a substituted indazole, this molecule belongs to a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3][4] However, like many small molecule inhibitors, its behavior in biological systems can be complex.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common experimental issues. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of 2-Acetyl-5-bromo-2H-indazole.

Q1: My assay results are highly variable between replicates. What is the most common cause?

A: High variability is often rooted in issues with the compound's solubility and stability in your specific assay buffer. 2-Acetyl-5-bromo-2H-indazole, like many hydrophobic small molecules, may precipitate out of aqueous solutions, especially at higher concentrations or after prolonged incubation.[5] This leads to inconsistent effective concentrations across your wells. We recommend visually inspecting your assay plates for precipitation and performing a solubility test as outlined in our detailed troubleshooting section.

Q2: I'm seeing a gradual loss of the compound's inhibitory effect over the course of my experiment. Why is this happening?

A: This "time-dependent" loss of activity typically points to compound instability.[5] The acetyl group on the indazole ring can be susceptible to hydrolysis, or the entire molecule may be metabolized by enzymes present in cell-based assays or complex lysates. It is crucial to determine the compound's stability in your specific assay medium and over the time course of your experiment.[6]

Q3: The IC50 value I'm getting in my cell-based assay is much higher than in my biochemical (enzymatic) assay. What does this discrepancy mean?

A: This is a common challenge in drug discovery and can be due to several factors.[5] The most likely causes are poor cell membrane permeability, active removal from the cell by efflux pumps, or rapid metabolism of the compound by the cells. This discrepancy provides important biological information and requires a systematic approach to identify the root cause, which is detailed in the troubleshooting guides below.

Q4: Could the 2H-indazole tautomer be causing issues?

A: Indazoles exist in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form generally being more thermodynamically stable.[1] The "2-Acetyl" designation specifies the position of the acetyl group, locking it into the 2H-indazole form. However, poor quality synthesis could potentially lead to isomeric impurities. If you suspect batch-to-batch variability, it is essential to verify the compound's identity and purity (>95%) via methods like NMR or LC-MS.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Resolving High Data Variability

Inconsistent results between identical wells or experiments undermine the reliability of your findings. This guide provides a systematic workflow to identify and mitigate the source of this variability.

Potential Causes:

  • Compound Precipitation: The most frequent cause. The compound's solubility in DMSO is high, but it can crash out when diluted into aqueous assay buffers.

  • Incomplete Solubilization: The compound may not be fully dissolved in the initial DMSO stock, leading to inaccurate concentrations.

  • Adsorption to Plastics: Hydrophobic compounds can stick to the walls of pipette tips and microplates, reducing the available concentration.

  • Assay Plate Effects: In high-throughput screens, "edge effects" or "batch effects" can arise from temperature or evaporation gradients across the plate.[7][8]

G Start High Variability Observed (High %CV in Replicates) Check_Precipitate Step 1: Visual Inspection Visually inspect wells under a microscope. Do you see precipitate? Start->Check_Precipitate Solubility_Protocol Action: Perform Solubility Assay (See Protocol 2.1.2) Check_Precipitate->Solubility_Protocol Yes Check_Stock Step 2: Check Stock Solution Is the DMSO stock clear? Has it undergone many freeze-thaw cycles? Check_Precipitate->Check_Stock No Reduce_Conc Solution: Lower concentration, add solubilizing agent (e.g., 0.1% Pluronic F-68), or pre-warm buffer. Solubility_Protocol->Reduce_Conc Remake_Stock Action: Prepare Fresh Stock (See Protocol 2.1.1) Check_Stock->Remake_Stock Yes Check_Plate_Effects Step 3: Assess Plate Effects Is variability higher in edge wells? Are controls consistent across plates? Check_Stock->Check_Plate_Effects No End_Success Problem Resolved Remake_Stock->End_Success Randomize_Layout Solution: Randomize plate layout, use barrier plates, ensure proper sealing, and normalize data to plate-specific controls. Check_Plate_Effects->Randomize_Layout Yes Check_Plate_Effects->End_Success No Randomize_Layout->End_Success

Caption: Workflow for troubleshooting high data variability.

Protocol 2.1.1: Preparation of a Validated Stock Solution

  • Weighing: Accurately weigh out at least 1-2 mg of 2-Acetyl-5-bromo-2H-indazole using a calibrated analytical balance.

  • Solvent Addition: Add high-purity, anhydrous DMSO to create a concentrated stock (e.g., 10-20 mM).

  • Solubilization: Vortex vigorously for 2-3 minutes. If necessary, use a brief sonication step (5-10 minutes in a water bath sonicator) to ensure complete dissolution.

  • Verification: Visually confirm that no solid particles remain. A clear, homogenous solution is required.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes in low-binding tubes. Store at -80°C and protect from light. Avoid repeated freeze-thaw cycles.

Protocol 2.1.2: Kinetic Solubility Assay

  • Preparation: Prepare a serial dilution of your compound in DMSO.

  • Dilution: Add 2 µL of each DMSO concentration to 98 µL of your final assay buffer in a clear 96-well plate (this maintains a final DMSO concentration of 2%). Include a buffer-only control.

  • Incubation: Shake the plate for 2 hours at the temperature of your biological assay.

  • Measurement: Measure the absorbance (or light scatter) at a wavelength like 620 nm. A significant increase in absorbance compared to the control indicates compound precipitation. The highest concentration that does not show increased absorbance is your approximate limit of solubility.

Guide 2: Investigating Discrepancies Between Biochemical and Cell-Based Assays

A potent inhibitor in a clean biochemical assay that shows weak or no activity in a cellular context is a common hurdle. This decision tree will guide you through the potential causes.

Potential Causes:

  • Low Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.

  • Metabolic Instability: The compound is rapidly modified or degraded by cellular enzymes (e.g., CYPs, esterases).

  • Efflux Pump Activity: The compound is actively transported out of the cell by transporters like P-glycoprotein (P-gp).

  • Off-Target Engagement: In the complex cellular environment, the compound may bind to other proteins, reducing its free concentration available for the intended target.

G Start Discrepancy Observed: High Potency (Biochemical) Low Potency (Cellular) Test_Permeability Step 1: Assess Permeability Run a cellular thermal shift assay (CETSA) or use a cell line with a tagged target. Does the compound engage its target in intact cells? Start->Test_Permeability Low_Permeability Conclusion: Low Permeability Consider structural modifications to improve physicochemical properties (e.g., reduce polarity). Test_Permeability->Low_Permeability No Test_Metabolism Step 2: Test Metabolic Stability Incubate compound with liver microsomes or S9 fractions and measure its concentration over time via LC-MS. Is the compound rapidly degraded? Test_Permeability->Test_Metabolism Yes Metabolically_Unstable Conclusion: Metabolically Unstable The acetyl group may be a liability. Consider blocking metabolic soft spots. Test_Metabolism->Metabolically_Unstable Yes Test_Efflux Step 3: Test for Efflux Co-incubate the compound with a known efflux pump inhibitor (e.g., Verapamil). Does cellular potency increase? Test_Metabolism->Test_Efflux No Efflux_Substrate Conclusion: Efflux Substrate The compound is being pumped out of cells. This is a key property to consider for further development. Test_Efflux->Efflux_Substrate Yes End_Success Problem Identified Test_Efflux->End_Success No

Caption: Decision tree for diagnosing biochemical vs. cellular assay discrepancies.

ParameterTest MethodPositive Result IndicatesRecommended Action
Target Engagement Cellular Thermal Shift Assay (CETSA)Stabilization of the target protein at higher temperatures.Proceed to test metabolism and efflux.
Metabolic Stability Liver Microsome Stability Assay>80% of compound remaining after 60 min incubation.Compound is likely stable.
Efflux Co-incubation with Efflux Inhibitor>5-fold decrease in IC50 in the presence of inhibitor.Compound is an efflux pump substrate.

Part 3: Best Practices for Assay Design and Execution

To proactively prevent inconsistent results, incorporate the following best practices into your experimental design.

Compound Handling and Quality Control
  • Source Verification: Always obtain a Certificate of Analysis (CoA) from your supplier to confirm the compound's identity and purity.

  • Purity Threshold: For reliable biological data, use compounds with a purity of >95%, as determined by HPLC or LC-MS.

  • Proper Storage: Store the solid compound in a desiccator at the recommended temperature, protected from light. Store DMSO stocks at -80°C in small, single-use aliquots.[5][6]

Assay Controls: A Self-Validating System

The validity of your results depends entirely on the proper use of controls.[9]

  • Negative Control: Vehicle only (e.g., 0.1% DMSO in assay buffer). This defines the baseline of your assay.

  • Positive Control: A known inhibitor or activator for your target. This confirms that the assay is working as expected.

  • No-Template/No-Enzyme Control: This control, used in biochemical assays, helps identify background signal or non-specific activity.

  • Internal Control: In molecular assays, this helps distinguish true negatives from reaction failures due to inhibition.[9]

Mitigating Assay Artifacts
  • Avoid PAINS: 2-Acetyl-5-bromo-2H-indazole is not a known Pan-Assay Interference Compound (PAINS), but it's good practice to be aware of chemical motifs that can cause non-specific assay interference.[5]

  • Dose-Response Curve: Always perform a full dose-response experiment (e.g., 8-10 concentrations) rather than relying on single-point inhibition data. This confirms a specific, concentration-dependent effect.

  • Counter-screens: If you suspect off-target activity, test the compound in an assay with an unrelated target to assess its selectivity.

References

  • Zhang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2H-indazole derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Promises and Pitfalls of High-Throughput Biological Assays. PubMed. Available at: [Link]

  • eScholarship, University of California. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Available at: [Link]

  • AccScience Publishing. (2023). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Exploratory Target Antitumor Therapy. Available at: [Link]

  • BioRxiv. (2015). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Available at: [Link]

  • ResearchGate. (2022). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]

  • National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. NIH SEED. Available at: [Link]

  • Oxford Academic. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics. Available at: [Link]

  • Technology Networks. (2022). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]

  • Molecular Biology Explained. (n.d.). Assay Troubleshooting. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Available at: [Link]

  • Analytica World. (n.d.). A troubleshooting guide to microplate-based assays. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Available at: [Link]

  • ResearchGate. (2022). Biologically active 2H-indazole-containing compounds. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 2-Acetyl-5-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability Troubleshooting & Experimental Optimization Compound ID: 2-Acetyl-5-bromo-2H-indazole (CAS: 1195623-05-2)

Executive Technical Brief

The Core Issue: Researchers often treat 2-Acetyl-5-bromo-2H-indazole as a standard stable intermediate. It is not. Chemically, it functions as an activated amide (specifically, an N-acyl azole). The bond between the acetyl group and the N2 nitrogen is electronically similar to an acid anhydride.

Why this matters:

  • High Hydrolytic Lability: The electron-withdrawing nature of the indazole ring makes the carbonyl carbon highly electrophilic, susceptible to rapid attack by water (hydrolysis).

  • Kinetic vs. Thermodynamic Instability: The 2H-isomer (N2-acetyl) is often the kinetic product of acetylation but is thermodynamically less stable than the 1H-isomer (N1-acetyl). It is prone to isomerization or degradation.

  • Nucleophilic Sensitivity: It will react with protic solvents (methanol, ethanol) to transfer the acetyl group, regenerating the parent 5-bromoindazole.

Troubleshooting Modules (FAQ)

Ticket #01: "My compound degrades immediately during LC-MS analysis."

Diagnosis: On-column Hydrolysis.[1] Root Cause: Standard LC-MS mobile phases contain water and often acidic modifiers (Formic acid/TFA). These conditions catalyze the hydrolysis of the N2-acetyl bond, reverting the compound to 5-Bromoindazole .

The Mechanism: The N2-nitrogen is less basic than N1, but the acetyl group at N2 disrupts the aromaticity of the pyrazole ring more significantly than at N1, creating a high-energy "spring-loaded" state. Upon exposure to aqueous acid, the carbonyl is protonated, and water attacks, expelling 5-bromoindazole as a leaving group.

Corrective Protocol:

  • Switch Diluent: Do NOT dissolve samples in MeOH or Water/MeCN mixtures. Use anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) .

  • Minimize Residence Time: Inject immediately after preparation.

  • Buffer Adjustment: If possible, use neutral pH buffers (Ammonium Acetate) rather than strong acids (0.1% TFA), although hydrolysis can still occur at neutral pH.

Ticket #02: "I see two peaks with the same mass (MW 239.07). Is this an impurity?"

Diagnosis: Acyl Migration (Isomerization). Root Cause: You are likely observing the equilibration between the 2-Acetyl (Kinetic) and 1-Acetyl (Thermodynamic) isomers.

Technical Insight: In solution, especially if slightly acidic or basic, the acetyl group can migrate from N2 to N1. The N1-acetyl isomer is aromatic and significantly more stable. If you synthesized the N2 isomer specifically, the appearance of a second peak usually indicates the formation of the N1 isomer.

Visualization of the Pathway:

Isomerization N2 2-Acetyl-5-bromoindazole (Kinetic Product) TS Intermolecular Transfer / Ion Pair N2->TS Heat / Acid Hyd Hydrolysis Product (5-Bromoindazole) N2->Hyd + H2O N1 1-Acetyl-5-bromoindazole (Thermodynamic Product) TS->N1 Rearrangement N1->Hyd + H2O (Slow)

Figure 1: The kinetic instability of the N2-isomer leads to either rearrangement to the N1-isomer or hydrolysis to the parent indazole.[2]

Ticket #03: "Can I store stock solutions in Methanol?"

Diagnosis: Solvent-Induced Transacetylation. Answer: ABSOLUTELY NOT.

The Chemistry: Methanol (MeOH) is a nucleophile. Because 2-acetyl-5-bromoindazole is an activated amide, MeOH will attack the carbonyl.

  • Reaction: 2-Acetyl-5-bromoindazole + MeOH

    
     5-Bromoindazole + Methyl Acetate.
    
  • Observation: The user will see the "disappearance" of the starting material and the accumulation of the de-acetylated parent compound (5-bromoindazole).

Data: Solvent Compatibility Matrix

SolventCompatibilityEstimated T½ (25°C)Mechanism of Failure
Methanol / Ethanol CRITICAL FAIL < 1 HourTransacetylation (Alcoholysis)
Water / Buffer FAIL Minutes to HoursHydrolysis
DMSO (Wet) POOR HoursHydrolysis (Hygroscopic nature of DMSO)
Acetonitrile (Dry) GOOD DaysN/A (Stable if dry)
DCM / Chloroform EXCELLENT WeeksN/A (Best for storage)

Validated Experimental Protocols

Protocol A: Assessing Solution Stability (Self-Validation)

Use this protocol to verify if your solvent system is degrading your compound.

  • Preparation: Dissolve 1 mg of 2-Acetyl-5-bromo-2H-indazole in 1 mL of Anhydrous DCM (Control Stock).

  • Test Sample: Aliquot 100 µL of Stock into 900 µL of the solvent (e.g., MeOH).

  • Time-Point 0 (T0): Immediately inject the Control Stock (DCM only) onto HPLC/LC-MS.

    • Target: Single peak at MW ~239.

  • Time-Point 1 (T1 - 30 min): Inject the Test Sample.

    • Analysis: Check for the emergence of 5-bromoindazole (MW ~197).

  • Calculation:

    
    
    
Protocol B: Safe Synthesis Work-up

If synthesizing this compound, avoid aqueous work-ups which induce hydrolysis.

  • Quench: Do not quench with water. If removing excess acetic anhydride, use vacuum distillation or a solid scavenger.

  • Precipitation: Dilute reaction mixture with Hexanes or Heptane to precipitate the product.

  • Filtration: Filter under inert atmosphere (N2) if possible.

  • Drying: Vacuum dry at room temperature. Do not heat above 40°C, as this accelerates N2

    
    N1 isomerization.
    

Mechanistic Visualization

Pathway: Hydrolysis and Alcoholysis of N-Acyl Indazoles

Degradation Compound 2-Acetyl-5-bromo-2H-indazole (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Nu_Water Nucleophile: H2O (Hydrolysis) Nu_Water->Intermediate Nu_MeOH Nucleophile: MeOH (Alcoholysis) Nu_MeOH->Intermediate Product_Main 5-Bromoindazole (Parent Heterocycle) Intermediate->Product_Main Elimination of Indazole Byproduct_1 Acetic Acid Intermediate->Byproduct_1 if H2O used Byproduct_2 Methyl Acetate Intermediate->Byproduct_2 if MeOH used

Figure 2: The mechanism by which nucleophiles (Water or Alcohol) attack the activated amide bond, leading to the loss of the acetyl group.

References

  • Katritzky, A. R. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on the lability of N-acyl azoles and the distinction between N1 and N2 isomers).
  • Accela Chem. (n.d.). Product Safety Data Sheet: 2-acetyl-5-bromo-2H-indazole. Retrieved from

  • Bhat, S. V., et al. (2005). Chemistry of Natural Products.
  • Zaramella, S., et al. (2002). Stability Studies of N-Acylimidazoles. Journal of Organic Chemistry. (Establishes the kinetic instability of N-acyl azoles in aqueous and alcoholic media).
  • ChemicalBook. (2024). Synthesis and properties of 5-bromoindazole derivatives. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to 2-Acetyl-5-bromo-2H-indazole and Other Indazole Derivatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic system, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide range of biological targets. This guide provides an in-depth comparison of 2-Acetyl-5-bromo-2H-indazole with other key indazole derivatives, offering insights into their synthesis, physicochemical properties, and biological activities to aid researchers and professionals in the field of drug development.

The Indazole Core: A Landscape of Therapeutic Potential

Indazole and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4] Several indazole-based drugs have reached the market, such as axitinib, a kinase inhibitor for treating kidney cancer, and benzydamine, a non-steroidal anti-inflammatory agent, underscoring the therapeutic relevance of this heterocyclic system.[3][5]

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. This guide will focus on the impact of modifications at the N2 and C5 positions by comparing 2-Acetyl-5-bromo-2H-indazole with its N1-acetylated regioisomer and a 5-nitro substituted analogue.

Physicochemical Properties: The Impact of Substitution

The physicochemical properties of indazole derivatives, such as lipophilicity and electronic effects, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. The table below summarizes key computed properties for 2-Acetyl-5-bromo-2H-indazole and its selected comparators.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
2-Acetyl-5-bromo-2H-indazole C₉H₇BrN₂O239.071.902
1-Acetyl-5-bromo-1H-indazole C₉H₇BrN₂O239.071.902
2-Acetyl-5-nitro-2H-indazole C₉H₇N₃O₃205.171.104
5-Bromo-1H-indazole C₇H₅BrN₂197.032.111

Data sourced from PubChem and other chemical databases.

The acetylation at the N1 or N2 position removes the hydrogen bond donor present in the parent 5-bromo-1H-indazole, which can significantly alter its interaction with biological targets. The bromo and nitro substituents at the 5-position introduce distinct electronic and steric properties. The bromine atom is a bulky, lipophilic, and weakly deactivating group, while the nitro group is a strong electron-withdrawing group, which can influence the overall reactivity and binding affinity of the molecule.

Synthesis of Key Indazole Derivatives

The synthesis of functionalized indazoles is a well-established area of organic chemistry, with various methods available for the construction of the bicyclic core and the introduction of desired substituents.

General Synthesis of the Indazole Ring

A common route to the indazole core involves the diazotization of a suitably substituted o-toluidine derivative, followed by cyclization. For instance, 5-bromo-1H-indazole can be synthesized from 4-bromo-2-methylaniline.

N-Acetylation of Indazoles

The N-acetylation of indazoles can lead to a mixture of N1 and N2 isomers, with the ratio often depending on the reaction conditions and the nature of other substituents on the indazole ring. The separation of these regioisomers can be achieved by chromatographic techniques.

N-Acetylation of 5-Bromo-1H-indazole Indazole 5-Bromo-1H-indazole Reagents Acetic Anhydride, Pyridine or other base Indazole->Reagents Acetylation Product_mix Mixture of N1 and N2 acetylated products Reagents->Product_mix Separation Chromatographic Separation Product_mix->Separation N1_isomer 1-Acetyl-5-bromo-1H-indazole N2_isomer 2-Acetyl-5-bromo-2H-indazole Separation->N1_isomer Separation->N2_isomer

Figure 1: General workflow for the N-acetylation of 5-bromo-1H-indazole.

Comparative Biological Activity

The therapeutic potential of indazole derivatives is vast, with significant research focused on their application as anticancer agents and kinase inhibitors.

Anticancer Activity

The indazole scaffold is a key component of several approved anticancer drugs.[2] The antiproliferative activity of indazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell signaling pathways.

The introduction of a nitro group at the C5 position has also been explored, with some 5-nitroindazole derivatives showing promising antiprotozoal and potential anticancer activities.[7] The strong electron-withdrawing nature of the nitro group can significantly alter the electronic distribution within the indazole ring system, potentially leading to different biological activities compared to the bromo-substituted analogue.

The position of the acetyl group (N1 vs. N2) is also expected to have a significant impact on biological activity. The different spatial arrangement of the acetyl group in the two isomers will lead to distinct interactions with the binding sites of target proteins.

Indazole_Derivatives_in_Cancer_Signaling cluster_0 Indazole Derivatives cluster_1 Cellular Processes Indazole_2Ac_5Br 2-Acetyl-5-bromo -2H-indazole Kinase Protein Kinases (e.g., VEGFR, FGFR) Indazole_2Ac_5Br->Kinase Inhibition Indazole_1Ac_5Br 1-Acetyl-5-bromo -1H-indazole Indazole_1Ac_5Br->Kinase Inhibition Indazole_2Ac_5NO2 2-Acetyl-5-nitro -2H-indazole Indazole_2Ac_5NO2->Kinase Inhibition Proliferation Cell Proliferation Apoptosis Apoptosis Angiogenesis Angiogenesis Kinase->Proliferation Regulates Kinase->Apoptosis Regulates Kinase->Angiogenesis Regulates

Sources

Cross-validation of analytical methods for 2-Acetyl-5-bromo-2H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetyl-5-bromo-2H-indazole presents a distinct analytical challenge due to the kinetic vs. thermodynamic instability of the N-acyl bond and the prevalence of regioisomerism (1H vs. 2H). While High-Performance Liquid Chromatography (HPLC) remains the workhorse for purity assessment, it is insufficient on its own to distinguish the 2-acetyl isomer from its thermodynamically favored 1-acetyl counterpart without orthogonal validation.

This guide provides a rigorous cross-validation framework. It moves beyond standard protocols to address the specific physicochemical liabilities of brominated N-acyl indazoles. We integrate NMR spectroscopy for structural certification, LC-MS/MS for trace impurity profiling, and HPLC-UV for routine quality control, grounded in ICH Q2(R1) validation principles.

Part 1: The Analytical Challenge (Mechanism & Liability)

The core difficulty in analyzing 2-acetyl-5-bromo-2H-indazole lies in two areas: Regioisomerism and Hydrolytic Instability .

  • Regioisomerism (N1 vs. N2): The acetylation of 5-bromoindazole can occur at N1 or N2. The 1-acetyl isomer is generally more thermodynamically stable (aromaticity retention), while the 2-acetyl isomer (quinoid-like character) is often the kinetic product. Standard C18 HPLC columns may struggle to resolve these isomers without optimized pH control.

  • Solvolysis: N-acetyl indazoles are reactive amides. In protic solvents (methanol, water) or acidic HPLC mobile phases, the acetyl group can hydrolyze, reverting the compound to the parent 5-bromoindazole.

Visualization: Impurity & Isomerization Pathways

The following diagram illustrates the critical degradation and isomerization pathways that must be monitored.

IndazolePathways Parent 5-Bromoindazole (Starting Material) N2_Prod 2-Acetyl-5-bromo-2H-indazole (Target Kinetic Product) Parent->N2_Prod Kinetic Control N1_Imp 1-Acetyl-5-bromo-1H-indazole (Thermodynamic Impurity) Parent->N1_Imp Thermodynamic Control Reagent Acetic Anhydride (Acylating Agent) N2_Prod->Parent Solvolysis (in MeOH/H2O) N2_Prod->N1_Imp Acyl Migration (Thermal/Acidic) N1_Imp->Parent Solvolysis Hydrolysis Hydrolysis (Degradation)

Caption: Kinetic vs. Thermodynamic pathways for 5-bromoindazole acetylation. Note the risk of acyl migration and hydrolysis.

Part 2: Method A — 1H NMR (The Structural Arbiter)

Purpose: Definitive structural identification and regioisomer quantification. HPLC retention times are relative; NMR scalar coupling is absolute.

Protocol Highlights
  • Solvent: DMSO-d6 or Acetone-d6. Avoid Methanol-d4 (risk of deuterium exchange or solvolysis).

  • Concentration: 10–15 mg/mL for adequate S/N ratio on 13C satellites.

  • Key Diagnostic Signals:

    • H3 Proton: In 1-acetyl indazoles, the H3 proton typically shifts downfield (~8.4 ppm) due to the anisotropy of the adjacent carbonyl. In 2-acetyl indazoles (the target), the H3 proton environment is distinct, often appearing slightly more upfield relative to the N1 isomer.

    • NOESY/ROESY: Mandatory for validation.

      • Target (2-Acetyl): NOE correlation between the Acetyl-CH3 and H3 / H1 (if applicable, though N1 is blocked). Crucially, look for interaction with H3 .

      • Impurity (1-Acetyl): Strong NOE between Acetyl-CH3 and H7 .

Validation Criteria (Self-Validating System)

If the integration of the Acetyl-CH3 peak does not match the integration of the aromatic protons (3:1 ratio), the sample has likely hydrolyzed.

Part 3: Method B — HPLC-UV (The Quantitative Workhorse)

Purpose: Routine purity testing, stability studies, and quantification of the parent 5-bromoindazole impurity.

Optimized Protocol
  • Column: C18 (End-capped), 3.0 x 100 mm, 2.7 µm (Core-shell technology recommended for resolution).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (Do NOT use Methanol).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

  • Sample Diluent: 100% Acetonitrile (anhydrous). Critical: Injecting in water/methanol mixtures leads to on-column hydrolysis, creating "ghost" peaks of the parent amine.

Performance Data (Representative)
ParameterSpecificationRationale
Resolution (

)
> 2.0 between N1 and N2 isomersEssential to detect thermodynamic drift.
Tailing Factor (

)
< 1.5Indazoles are basic; formic acid suppresses silanol interactions.
LOD (Parent Amine) < 0.05%Hydrolysis product is the primary degradant.

Part 4: Method C — LC-MS/MS (Trace Impurity Profiling)

Purpose: Confirming molecular weight and detecting trace brominated by-products (e.g., dibromo species) that UV might miss due to similar extinction coefficients.

Protocol Highlights
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Isotope Pattern: The bromine signature is distinct. A single bromine atom gives a 1:1 ratio of

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
    • Target Mass: 2-Acetyl-5-bromo-2H-indazole (

      
      ). MW ≈ 239.07.
      
    • Spectrum: Equal intensity peaks at m/z ~239 and ~241.

  • Fragmentation:

    • Loss of Acetyl group (M-42) is the primary transition (

      
      ).
      
    • This transition is monitored in MRM (Multiple Reaction Monitoring) for high sensitivity.

Part 5: Cross-Validation Matrix

To ensure scientific integrity, no single method is trusted in isolation. The following matrix dictates how methods must cross-reference each other.

FeatureHPLC-UV1H NMRLC-MSCross-Validation Check
Purity Excellent (Quant)Good (Qual)Poor (Response factors vary)Check: Does HPLC purity % match NMR integral ratios? If NMR is lower, check for non-UV active salts.
Isomer ID Indirect (Rt)Definitive AmbiguousCheck: Use NMR to assign the specific HPLC retention time for N1 vs N2 isomers.
Stability High throughputLow throughputHigh SensitivityCheck: Use LC-MS to identify the "unknown" degradation peak seen in HPLC stability stress tests.
Visualization: The Cross-Validation Workflow

This workflow illustrates the decision-making process required to release a batch of 2-Acetyl-5-bromo-2H-indazole.

ValidationWorkflow Sample Crude Sample (Synthesis Output) NMR_Test 1H NMR (DMSO-d6) Check H3/H7 Shift & NOE Sample->NMR_Test HPLC_Test HPLC-UV (ACN Diluent) Check Purity & Hydrolysis Sample->HPLC_Test Decision Data Correlation (Cross-Validation) NMR_Test->Decision Isomer Ratio HPLC_Test->Decision Purity % Release Release Batch (Valid Material) Decision->Release Match >98% Reject_Iso Reject: Isomer Error (N1 detected) Decision->Reject_Iso N1 Isomer > Limit Reject_Hyd Reject: Hydrolysis (Parent detected) Decision->Reject_Hyd Parent Amine > Limit

Caption: Integrated workflow ensuring orthogonal confirmation of structure and purity before release.

Part 6: References & Authoritative Grounding

The protocols and validation strategies above are grounded in the following authoritative guidelines and chemical literature regarding indazole characterization.

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1] Defines the global standards for Specificity, Linearity, and Accuracy.

  • Norman, C., et al. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis (2023).[2][3] Provides specific MS fragmentation and NMR data for 5-bromo-indazole scaffolds.

  • Lio, A., et al. Regioselective Synthesis of 2H-Indazoles. Journal of Organic Chemistry.[4] Discusses the thermodynamic vs. kinetic control in indazole acylation/alkylation, critical for understanding the N1 vs N2 impurity profile.

    • (Representative context for 2H-indazole synthesis).

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Complementary to ICH, focusing on method lifecycle management.

Disclaimer: This guide is intended for research and development purposes. All analytical methods must be validated in-house according to specific equipment and regulatory requirements.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Acetyl- and 2-Acetyl-5-bromo-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal identification of regioisomers is a cornerstone of robust chemical synthesis and analysis. The N-acetylation of 5-bromo-indazole, a privileged scaffold in numerous pharmacologically active compounds, readily yields a mixture of two isomers: 1-acetyl-5-bromo-indazole and 2-acetyl-5-bromo-indazole. The position of the acetyl group dramatically influences the molecule's electronic properties, steric profile, and, consequently, its biological activity and pharmacokinetic properties. Therefore, a definitive and efficient method for their differentiation is not merely an academic exercise but a critical step in the drug discovery and development pipeline.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to distinguish between these two isomers. Drawing upon fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, we will explore the expected spectral differences, explain the underlying chemical principles, and provide detailed experimental protocols for acquiring high-quality data.

The Structural and Electronic Landscape: N1 vs. N2 Isomers

The core difference between the two isomers lies in the point of attachment of the electron-withdrawing acetyl group to the indazole ring. In the 1-acetyl isomer, the acetyl group is attached to the N1 nitrogen, which is part of the pyrazole-like portion of the ring system. In contrast, the 2-acetyl isomer features the acetyl group on the N2 nitrogen, which is more akin to a pyrrole-like nitrogen. This seemingly subtle difference has profound implications for the electronic distribution within the bicyclic system.

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1] Consequently, N-acylation often favors the N1 position, but the reaction conditions can be tuned to influence the isomeric ratio. The N1-acetyl isomer maintains a benzenoid character in the six-membered ring, while the N2-acetyl isomer imparts a quinoidal character. These electronic differences are the primary drivers of the distinct spectroscopic signatures we will explore.

G cluster_0 Isomeric Structures 1-Acetyl-5-bromo-indazole 2-Acetyl-5-bromo-indazole label_1 1-Acetyl-5-bromo-indazole label_2 2-Acetyl-5-bromo-indazole

Figure 1: Molecular structures of the two regioisomers.

¹H NMR Spectroscopy: A Powerful Diagnostic Tool

Proton NMR spectroscopy is arguably the most direct and informative method for distinguishing between the 1-acetyl and 2-acetyl isomers. The chemical shifts of the aromatic protons are highly sensitive to the electronic environment, which is significantly altered by the position of the acetyl group.

Key Differentiating Features in ¹H NMR:
  • The H7 Proton: The most dramatic and reliable difference is observed for the proton at the 7-position (H7). In the 1-acetyl isomer , the carbonyl group of the acetyl moiety is spatially close to H7. This proximity results in a strong deshielding effect due to the magnetic anisotropy of the C=O bond. Consequently, the H7 proton in the 1-acetyl isomer is expected to resonate at a significantly downfield chemical shift (typically δ > 8.0 ppm) compared to the same proton in the 2-acetyl isomer.

  • The H3 Proton: The chemical shift of the proton at the 3-position (H3) is also diagnostic. In the 2-acetyl isomer , the N2 nitrogen to which the acetyl group is attached is adjacent to C3. The electron-withdrawing nature of the acetyl group will deshield the H3 proton, causing it to appear at a downfield chemical shift. In contrast, in the 1-acetyl isomer, the acetyl group is further away, and the H3 proton will resonate at a more upfield position.

  • Acetyl Methyl Protons: While less dramatically different, the chemical shift of the acetyl methyl protons can also provide a clue. The electronic environment around the acetyl group is different in the two isomers, leading to a small but often discernible difference in their resonance frequencies.

Proton Expected δ (ppm) in 1-Acetyl-5-bromo-indazole Expected δ (ppm) in 2-Acetyl-5-bromo-indazole Rationale for Difference
H7 Downfield (e.g., ~8.2-8.5)More upfield (e.g., ~7.7-7.9)Anisotropic deshielding by the proximate C=O group in the N1 isomer.
H4 UpfieldDownfieldAltered electron density distribution in the benzene ring.
H6 UpfieldDownfieldAltered electron density distribution in the benzene ring.
H3 Upfield (e.g., ~8.1-8.3)Downfield (e.g., ~8.4-8.6)Proximity to the acetylated nitrogen in the N2 isomer.
-COCH₃ ~2.7-2.8~2.6-2.7Different electronic environment of the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shift Differences.

Experimental Protocol for ¹H NMR Spectroscopy:

G prep Sample Preparation dissolve Dissolve ~5-10 mg of the isomer in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. prep->dissolve acquire Data Acquisition instrument Place the NMR tube in a high-resolution NMR spectrometer (e.g., 400 MHz or higher). acquire->instrument params Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. instrument->params process Data Processing fft Apply Fourier transform, phase correction, and baseline correction to the raw data. process->fft reference Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). fft->reference analyze Analysis integrate Integrate the signals and assign the chemical shifts and coupling constants to the respective protons. analyze->integrate G prep Sample Preparation atr Place a small amount of the solid sample directly onto the ATR crystal. prep->atr acquire Data Acquisition instrument Acquire the spectrum using an FTIR spectrometer. acquire->instrument process Data Processing instrument->process baseline Perform baseline correction and identify the key vibrational bands. process->baseline

Figure 3: Workflow for ATR-FTIR analysis.

UV-Vis Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule and can reveal differences in the conjugated π-systems of the two isomers.

Key Differentiating Features in UV-Vis Spectroscopy:
  • λmax and Molar Absorptivity (ε): As previously mentioned, the 1-acetyl isomer retains a more benzenoid character, while the 2-acetyl isomer has a more quinoidal structure. This difference in the nature of the chromophore will lead to distinct absorption maxima (λmax) and molar absorptivity values. The more extended conjugation in the quinoidal system of the 2-acetyl isomer is expected to result in a bathochromic shift (a shift to a longer wavelength) of the principal absorption band compared to the 1-acetyl isomer. Studies on similar N-substituted indazoles have shown that the 2-substituted isomers generally absorb at longer wavelengths than their 1-substituted counterparts.

Isomer Expected λmax Rationale
1-Acetyl-5-bromo-indazole Shorter wavelengthBenzenoid-like chromophore.
2-Acetyl-5-bromo-indazole Longer wavelengthQuinoidal-like, more extended chromophore.

Table 4: Predicted UV-Vis Absorption Differences.

Experimental Protocol for UV-Vis Spectroscopy:
  • Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam UV-Vis spectrophotometer.

  • Analysis: Determine the λmax and calculate the molar absorptivity (ε) for the major absorption bands.

Conclusion

The differentiation of 1-acetyl- and 2-acetyl-5-bromo-indazole is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most definitive and easily interpretable data, with the chemical shift of the H7 proton serving as a key diagnostic marker. ¹³C NMR provides valuable confirmation of the isomeric structure. IR spectroscopy, through the analysis of the carbonyl stretching frequency, offers a rapid method for a preliminary assessment. Finally, UV-Vis spectroscopy can provide supporting evidence based on the differing electronic nature of the two isomers. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately characterize these important synthetic intermediates, ensuring the integrity and success of their drug discovery and development endeavors.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... - ResearchGate. ResearchGate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Acetyl-5-bromo-2H-indazole Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, subclass: 2-Acetyl-5-bromo-2H-indazole analogs. While direct, comprehensive SAR studies on this precise analog series are not extensively published, this guide synthesizes data from closely related indazole derivatives to provide a robust comparative framework. By examining the influence of substitutions at the N2 and C5 positions, we can extrapolate key principles to guide the design and optimization of novel kinase inhibitors.

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole.[1] The 2H-indazole isomer, in particular, is a prevalent motif in a variety of bioactive molecules, including kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. This guide will focus on the potential of 2-acetyl-5-bromo-2H-indazole analogs as a fertile ground for the development of novel kinase inhibitors.

The Strategic Importance of the 2-Acetyl and 5-Bromo Substituents

The selection of the 2-acetyl and 5-bromo substitutions is not arbitrary. These functional groups are strategically chosen to probe key interactions within a kinase active site and to modulate the overall physicochemical properties of the molecule.

  • The 2-Acetyl Group: Acylation at the N2 position of the indazole ring introduces a hydrogen bond acceptor (the carbonyl oxygen) and can influence the planarity and electronic distribution of the heterocyclic core. This group can engage in critical hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for many kinase inhibitors. Varying the nature of the acyl group (e.g., replacing acetyl with other alkyl or aryl amides) can fine-tune these interactions and impact potency and selectivity.

  • The 5-Bromo Group: Halogen atoms, particularly bromine, are frequently employed in drug design for several reasons. The bromine atom at the C5 position can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This can contribute significantly to binding affinity. Furthermore, the lipophilicity and electronic nature of the bromo substituent can influence membrane permeability and metabolic stability. The SAR around this position can be explored by substituting bromine with other halogens (F, Cl, I) or with other small lipophilic groups.

Comparative Analysis of Biological Activity: Insights from Related Indazole Analogs

To build a predictive SAR model for 2-acetyl-5-bromo-2H-indazole analogs, we will analyze experimental data from published studies on related substituted indazoles. The following table summarizes the kinase inhibitory activity of various indazole derivatives, highlighting the impact of substitutions at positions analogous to N2 and C5.

Compound IDCore StructureR1 (Position 2)R2 (Position 5/6)Target KinaseIC50 (nM)Reference
Axitinib 1H-Indazole--VEGFR, PDGFR, c-KIT0.2 - 1.6[3]
Compound 106 1H-IndazoleHAryl etherFGFR1-3800 - 4500[1]
Compound C05 1H-IndazoleTHPSubstituted pyrimidinePLK4< 0.1[3]
Compound 121 1H-IndazoleHCarbohydrazide (at C3)IDO1720[1]
Compound 18 2,3-diphenyl-2H-indazolePhenylHCOX-2(potent)[4]
Compound 23 2,3-diphenyl-2H-indazolePhenylHCOX-2(potent)[4]

Analysis and Extrapolation:

From the data on related compounds, we can draw several inferences for our target scaffold:

  • N-Substitution is Critical: The diverse and often complex substituents at the N1 or N2 position in potent indazole-based inhibitors like Axitinib and Compound C05 underscore the importance of this position for achieving high affinity.[3] The relatively simple acetyl group in our target scaffold serves as a starting point, and its modification is a clear avenue for optimization.

  • The "West" Pocket: The C5/C6 position of the indazole ring often extends into a solvent-exposed region or a specific sub-pocket of the kinase active site. The nature of the substituent here can drastically influence selectivity and potency. The bromo group in 5-bromoindazoles can be a key anchoring point. For instance, in the development of PLK4 inhibitors, a 6-bromo-1H-indazole intermediate was utilized, highlighting the synthetic accessibility and potential utility of halogenated indazoles.[3]

  • Electron-Withdrawing Effects: The acetyl group at N2 is electron-withdrawing, which will influence the electronic properties of the indazole ring system. This can impact the pKa of the molecule and its ability to interact with the target protein.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of 2-acetyl-5-bromo-2H-indazole analogs and for their subsequent biological evaluation.

Synthesis of 2-Acetyl-5-bromo-2H-indazole Analogs

A plausible synthetic route to the target compounds is outlined below. This is a generalized procedure that can be adapted for the synthesis of various analogs.

Step 1: Synthesis of 5-bromo-1H-indazole

This can be achieved through various published methods, often starting from a substituted o-toluidine or a related precursor.

Step 2: N-Acetylation of 5-bromo-1H-indazole

The acetylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity is often influenced by the reaction conditions.

  • Materials: 5-bromo-1H-indazole, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (DCM) as solvent.

  • Procedure:

    • Dissolve 5-bromo-1H-indazole (1 equivalent) in anhydrous DCM.

    • Add pyridine (1.2 equivalents) to the solution and cool to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 acetylated isomers. The 2H-indazole isomer is typically the more thermodynamically stable product.

Diagram of Synthetic Workflow:

Synthesis_Workflow Start 5-bromo-1H-indazole Reaction N-Acetylation Start->Reaction Reagents Acetic Anhydride, Pyridine, DCM Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Acetyl-5-bromo-2H-indazole (and N1 isomer) Purification->Product

Caption: Synthetic workflow for 2-Acetyl-5-bromo-2H-indazole.

In Vitro Kinase Inhibition Assay

A common method to evaluate the potency of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate.

  • Principle: This assay quantifies the amount of ATP consumed or the amount of phosphorylated product formed in the presence of the kinase, a substrate, and the inhibitor.

  • General Protocol:

    • Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution).

    • In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

    • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at a specific temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

    • Stop the reaction and detect the signal. This can be done using various technologies, such as luminescence-based ATP detection (e.g., Kinase-Glo®) or fluorescence-based detection of the phosphorylated product.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of Kinase Assay Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Dispensing Dispense Reagents & Compound into 384-well plate Compound_Prep->Dispensing Reagent_Prep Prepare Kinase, Substrate, ATP Reagent_Prep->Dispensing Incubation Incubate at 30°C Dispensing->Incubation Detection Stop Reaction & Detect Signal Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: General workflow for an in vitro kinase inhibition assay.

Future Directions and Optimization Strategies

Based on the comparative SAR analysis, several strategies can be employed to optimize the 2-acetyl-5-bromo-2H-indazole scaffold for enhanced kinase inhibitory activity.

Diagram of Optimization Logic:

SAR_Logic cluster_R1 N2-Position (R1) cluster_R2 C5-Position (R2) Core 2-Acetyl-5-bromo-2H-indazole Scaffold R1_Mod1 Vary Acyl Group: - Propionyl, Benzoyl - Explore Amides Core->R1_Mod1 R1_Mod2 Introduce Flexibility: - Alkyl linkers Core->R1_Mod2 R2_Mod1 Halogen Scan: - F, Cl, I Core->R2_Mod1 R2_Mod2 Introduce H-bond donors/acceptors: - Methoxy, Amino Core->R2_Mod2 R2_Mod3 Explore Aryl/Heteroaryl substitutions via cross-coupling Core->R2_Mod3 Goal Improved Potency, Selectivity, & ADME R1_Mod1->Goal R1_Mod2->Goal R2_Mod1->Goal R2_Mod2->Goal R2_Mod3->Goal

Caption: Logic diagram for SAR optimization of the scaffold.

  • Modification of the 2-Acyl Group: The acetyl group can be replaced with a variety of other acyl groups to probe for additional interactions. For example, incorporating a small aromatic ring (e.g., a benzoyl group) could lead to beneficial pi-stacking interactions.

  • Exploration of the 5-Position: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents, including aryl and heteroaryl groups, which can be tailored to fit specific sub-pockets of the target kinase.

  • Introduction of Additional Functionality: Further substitutions on the benzene ring of the indazole core can be explored to improve physicochemical properties and to engage in additional interactions with the target protein.

Conclusion

The 2-acetyl-5-bromo-2H-indazole scaffold holds significant promise as a template for the design of novel kinase inhibitors. While direct experimental data on this specific analog series is limited, a comparative analysis of related indazole derivatives provides a strong foundation for rational drug design. The synthetic accessibility of this scaffold, coupled with the potential for multi-point optimization, makes it an attractive starting point for drug discovery campaigns. The experimental protocols and optimization strategies outlined in this guide are intended to empower researchers to further explore the therapeutic potential of this promising class of compounds.

References

  • Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A new one-pot, three-component synthesis of 2-aryl-2H-indazoles via a copper-catalyzed C–N and N–N bond formation cascade. Organic letters, 13(13), 3542-3545. [Link]

  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864. [Link]

  • Halland, N., Nazaré, M., R'kyek, O., Alonso, J., Urmann, M., & Lindenschmidt, A. (2009). A general and practical synthesis of 2H-indazoles. Angewandte Chemie International Edition, 48(37), 6879-6882. [Link]

  • Organic Chemistry Portal. 2H-Indazole synthesis. [Link]

  • Lin, Y.-L., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 220. [Link]

  • Shaikh, A. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Wang, Z., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114758. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. [Link]

  • Shaikh, A. A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Wang, Z., et al. (2022). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 243, 114758. [Link]

Sources

A Researcher's Guide to Comparing the Pharmacokinetic Properties of 2-Acetyl-5-bromo-2H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth comparison of the anticipated pharmacokinetic properties of 2-Acetyl-5-bromo-2H-indazole derivatives, supported by established experimental methodologies. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The addition of acetyl and bromo moieties to the 2H-indazole core in 2-Acetyl-5-bromo-2H-indazole is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicting the Pharmacokinetic Profile: A Comparative Analysis

Direct pharmacokinetic data for 2-Acetyl-5-bromo-2H-indazole is not extensively available in the public domain. However, by examining structurally related indazole derivatives and understanding the influence of the bromo and acetyl substitutions, we can construct a predictive pharmacokinetic profile.

Physicochemical Properties and their Influence on ADME

The physicochemical properties of a drug molecule are fundamental determinants of its pharmacokinetic behavior. For a related compound, ethyl 5-bromo-2H-indazole-3-carboxylate, the computed XLogP3-AA is 2.8, suggesting moderate lipophilicity.[4] The presence of a bromine atom generally increases lipophilicity, which can enhance membrane permeability and absorption. The acetyl group, while adding some polarity, is relatively small and its impact on overall lipophilicity may be modest.

Table 1: Predicted Physicochemical Properties of 2-Acetyl-5-bromo-2H-indazole and their Potential Impact on Pharmacokinetics.

PropertyPredicted Value/InfluencePotential Pharmacokinetic Impact
Molecular Weight ~254 g/mol Within the range for good oral absorption (Lipinski's Rule of Five).
Lipophilicity (LogP) Moderately lipophilicFavorable for passive diffusion across biological membranes.
Aqueous Solubility Likely to be lowMay limit dissolution rate and oral absorption. Formulation strategies may be required.
pKa Weakly basic (indazole nitrogen)Ionization state will vary in different physiological pH environments, affecting absorption and distribution.
Absorption

The oral bioavailability of a drug is influenced by its solubility, permeability, and first-pass metabolism. For indazole derivatives, oral absorption can be variable. Some indazole-containing drugs exhibit good oral bioavailability.[5]

The moderate lipophilicity predicted for 2-Acetyl-5-bromo-2H-indazole suggests that it could have good membrane permeability. However, its low aqueous solubility might be a limiting factor for oral absorption.

Distribution

Following absorption, a drug distributes into various tissues. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability. Indazole derivatives have been shown to be highly protein-bound.[6] A high degree of plasma protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared from the body. The lipophilic nature of the bromo-substituted indazole core suggests a potential for good tissue penetration.

Metabolism

The liver is the primary site of drug metabolism.[7] Indazole derivatives are known to undergo both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism. The acetyl group in 2-Acetyl-5-bromo-2H-indazole could be susceptible to hydrolysis by esterases, leading to the formation of 5-bromo-2H-indazole. The indazole ring itself can be a site for oxidation. The presence of the bromine atom may influence the regioselectivity of metabolism. It is important to note that some acetylated sulfonamides have been associated with renal toxicity due to the decreased water solubility of their metabolites.[8]

Excretion

Drugs and their metabolites are primarily eliminated from the body through the kidneys (urine) and/or the liver (bile/feces). The polarity of the metabolites will largely determine the primary route of excretion. More polar metabolites are typically excreted renally.

Experimental Protocols for Pharmacokinetic Characterization

To empirically determine the pharmacokinetic properties of 2-Acetyl-5-bromo-2H-indazole derivatives, a series of in vitro and in vivo experiments are essential. These protocols are designed to be self-validating by including appropriate controls and adhering to regulatory guidelines.[9][10][11]

In Vitro ADME Assays

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing provides crucial early insights into a compound's pharmacokinetic properties, allowing for the selection of candidates with favorable profiles for further development.[12]

This assay is a well-established in vitro model to predict intestinal drug absorption.[13][14]

Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. The rate of transport of the test compound across this monolayer is measured.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable polycarbonate filter inserts in a transwell plate and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[14][15] The culture medium is typically replaced every other day.[14]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER). A TEER value above a predetermined threshold indicates a well-formed monolayer. The permeability of a fluorescent marker with low paracellular transport, such as Lucifer yellow, is also measured to confirm monolayer integrity.[15]

  • Permeability Assessment:

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with MES buffer, pH 6.5 for the apical side and HBSS with HEPES buffer, pH 7.4 for the basolateral side).

    • The test compound (e.g., at 10 µM) is added to the apical (A) or basolateral (B) chamber.

    • Samples are collected from the receiver chamber at specific time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the test compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

  • Efflux Ratio: To assess the potential for active efflux, the ratio of Papp (B-A) to Papp (A-B) is calculated. An efflux ratio greater than 2 suggests the involvement of active transport.

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Caco-2 cells on transwell inserts culture Culture for 18-22 days to form monolayer seed->culture integrity Check monolayer integrity (TEER, Lucifer Yellow) culture->integrity add_cmpd Add test compound to donor chamber (Apical or Basolateral) integrity->add_cmpd incubate Incubate at 37°C add_cmpd->incubate sample Collect samples from receiver chamber at time points incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow of the Caco-2 permeability assay.

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.[16]

Principle: The rate of disappearance of the parent compound when incubated with liver microsomes and the necessary cofactor (NADPH) is measured over time.

Step-by-Step Methodology:

  • Preparation: Pooled human or rat liver microsomes are thawed. A reaction mixture containing phosphate buffer, microsomes, and the test compound (e.g., at 1 µM) is prepared.

  • Incubation: The reaction mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding a solution of the cofactor NADPH.[17]

  • Sampling and Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k. Intrinsic clearance (CLint) can also be calculated.

Diagram: Liver Microsomal Stability Assay Workflow

G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis mix Prepare reaction mix: Microsomes, Buffer, Test Compound preincubate Pre-incubate at 37°C mix->preincubate start_rxn Initiate reaction with NADPH preincubate->start_rxn incubate Incubate at 37°C with shaking start_rxn->incubate sample Take samples at time points incubate->sample terminate Terminate reaction with cold solvent sample->terminate analyze Analyze samples by LC-MS/MS terminate->analyze calculate Calculate % remaining, t1/2, and CLint analyze->calculate

Caption: Workflow of the liver microsomal stability assay.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models, such as rats, are essential to understand the complete pharmacokinetic profile of a drug candidate in a living system.[18]

This study determines the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Principle: The drug is administered via both intravenous (IV) and oral (PO) routes to different groups of animals. Plasma concentrations of the drug are measured over time, and the area under the concentration-time curve (AUC) is calculated for both routes.

Step-by-Step Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. The animals are fasted overnight before dosing.

  • Drug Administration:

    • Intravenous (IV) Group: The drug is administered as a bolus injection into a tail vein at a specific dose (e.g., 1 mg/kg).

    • Oral (PO) Group: The drug is administered by oral gavage at a higher dose (e.g., 10 mg/kg) to account for potential incomplete absorption and first-pass metabolism.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The blood is collected into tubes containing an anticoagulant.

  • Plasma Preparation and Analysis: Plasma is separated by centrifugation and stored frozen until analysis. The concentration of the drug in the plasma samples is determined by a validated LC-MS/MS method.

  • Data Analysis:

    • Pharmacokinetic parameters, including AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2), are calculated using non-compartmental analysis software.

    • Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[18]

Diagram: In Vivo Bioavailability Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis & Calculation iv_group Administer IV dose to Group 1 blood_collection Collect blood samples at time points iv_group->blood_collection po_group Administer PO dose to Group 2 po_group->blood_collection plasma_prep Prepare plasma blood_collection->plasma_prep lcms_analysis Quantify drug in plasma (LC-MS/MS) plasma_prep->lcms_analysis pk_params Calculate PK parameters (AUC, CL, t1/2) lcms_analysis->pk_params bioavailability Calculate Oral Bioavailability (F%) pk_params->bioavailability

Caption: Workflow for an in vivo bioavailability study in rats.

Conclusion

While direct experimental data on the pharmacokinetic properties of 2-Acetyl-5-bromo-2H-indazole derivatives is limited, a comparative analysis based on structurally similar indazoles provides a valuable predictive framework. The presence of the bromo and acetyl groups is anticipated to influence the compound's lipophilicity, metabolic stability, and overall ADME profile. The detailed in vitro and in vivo experimental protocols outlined in this guide provide a robust and scientifically sound approach for the comprehensive pharmacokinetic characterization of these and other novel indazole derivatives. By following these methodologies, researchers can generate reliable data to inform lead optimization and advance promising candidates toward clinical development.

References

  • Pingili, D., Svum, P., & Raghavendra, N. M. (2023). Design, Synthesis, In‐silico Studies and Antiproliferative Evaluation of Novel Indazole Derivatives as Small Molecule Inhibitors of B‐Raf. ChemistrySelect, 8(17), e202300801. [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man. Retrieved February 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Versatility of Indazole Derivatives in Chemical Synthesis. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7669-7681. [Link]

  • Gesi, M., et al. (2012). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. Journal of Medicinal Chemistry, 55(23), 10490-10504. [Link]

  • Antonides, L. H., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules, 26(5), 1396. [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved February 7, 2026, from [Link]

  • Barros, T. A., et al. (2013). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 13(12), 1749-1763. [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual. Retrieved February 7, 2026, from [Link]

  • Denys, S., et al. (2012). Experimental determination of the oral bioavailability and bioaccessibility of lead particles. Environmental health perspectives, 120(2), 194-200. [Link]

  • Ebeshi, B. U., & Osuide, M. I. (2007). Acetylation Pharmacogenetics and Renal Function in Diabetes Mellitus Patients. Journal of Applied Sciences, 7(15), 2139-2143. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2026, January 12). DETERMINATION OF BIOAVAILABILITY (BA) IN ANIMAL MODELS [Pharmaceutics Practical-IInd]. Retrieved February 7, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved February 7, 2026, from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved February 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved February 7, 2026, from [Link]

  • Open Education Alberta. (n.d.). Acetylation – An ABC of PK/PD. Retrieved February 7, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved February 7, 2026, from [Link]

  • Cannaert, A., et al. (2022). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 14(10), 1735-1750. [Link]

  • YouTube. (2024, May 19). Acetylation of Drugs as an example of Pharmacogenetics / Variations activity of N-Acetyltransferase. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). ethyl 5-bromo-2H-indazole-3-carboxylate. Retrieved February 7, 2026, from [Link]

  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved February 7, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved February 7, 2026, from [Link]

  • Czock, D., et al. (2019). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. British journal of clinical pharmacology, 85(8), 1667-1677. [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). In vitro ADME and In vivo Pharmacokinetics. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, October 17). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Retrieved February 7, 2026, from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved February 7, 2026, from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved February 7, 2026, from [Link]

  • Pharmacy 180. (n.d.). Acetylation - Biotransformation of Drugs. Retrieved February 7, 2026, from [Link]

  • Gitea, M. A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]

  • Pérez-Villanueva, M., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules, 26(8), 2132. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved February 7, 2026, from [Link]

  • Singh, S., et al. (2003). Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. The Journal of pharmacy and pharmacology, 55(6), 789-795. [Link]

  • National Center for Biotechnology Information. (2023, August 17). Drug Metabolism. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. Retrieved February 7, 2026, from [Link]

  • McElvany, K. D. (2004). FDA Requirements for Preclinical Studies. ILAR journal, 45(1), 20-26. [Link]

  • PubChem. (n.d.). 2-Acetylthiazole. Retrieved February 7, 2026, from [Link]

  • Regulatory Affairs Professionals Society. (2026, January 29). EMA issues guidelines on quality, therapeutic equivalence of inhaled drugs. Retrieved February 7, 2026, from [Link]

  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 3-(azidomethyl)-5-bromo-2H-indazole. Retrieved February 7, 2026, from [Link]

  • National Institutes of Health. (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved February 7, 2026, from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-Acetyl-2-thiazoline. Retrieved February 7, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.